Chemical structure of (2S,4S)-1-Isopropyl-4-methoxy-proline
The Chemical Structure and Conformational Dynamics of (2S,4S)-1-Isopropyl-4-methoxy-proline: A Technical Guide for Peptidomimetic Design Executive Summary In the realm of advanced peptidomimetic design and targeted prote...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical Structure and Conformational Dynamics of (2S,4S)-1-Isopropyl-4-methoxy-proline: A Technical Guide for Peptidomimetic Design
Executive Summary
In the realm of advanced peptidomimetic design and targeted protein degradation (such as PROTACs), the spatial orientation of linker and scaffold molecules is paramount. (2S,4S)-1-Isopropyl-4-methoxy-proline (CAS: 1820571-30-9) is a highly specialized, conformationally constrained non-natural amino acid. As an application scientist, I frequently leverage this building block to rigidify peptide backbones and optimize the pharmacokinetic properties of drug candidates. This whitepaper dissects the structural architecture, stereoelectronic dynamics, and synthetic methodologies associated with this critical compound.
Structural and Stereochemical Architecture
The molecule is a functionalized derivative of L-proline, characterized by two critical substitutions: a methoxy ether at the C4 position and an isopropyl group at the N1 (pyrrolidine nitrogen) position.
The absolute configuration is (2S, 4S) . Because natural L-proline possesses a (2S) configuration (where the carboxylate group projects "forward" in standard wedge-dash notation), a (4S) substituent projects in the same direction, establishing a cis-relationship between the C2-carboxylate and the C4-methoxy group.
Data synthesized from commercial chemical registries (Sigma-Aldrich, 2026) and (Advanced ChemBlocks, 2026)[1].
Conformational Dynamics: The "Why" Behind the Structure
The true value of (2S,4S)-1-Isopropyl-4-methoxy-proline lies in its predictable conformational behavior, governed by stereoelectronic and steric effects.
The Stereoelectronic Gauche Effect:
The electronegative oxygen atom of the 4-methoxy group exerts a strong inductive effect. According to foundational research on polyproline conformations, an electronegative substituent in the 4S configuration strongly biases the pyrrolidine ring toward a Cγ-endo pucker due to the gauche effect between the substituent and the ring nitrogen (Horng & Raines, 2006)[2].
Impact on Amide Bond Isomerization:
The Cγ-endo pucker directly influences the upstream backbone dihedral angles (φ and ψ). In peptide synthesis, incorporating a (2S,4S)-4-substituted proline significantly shifts the thermodynamic equilibrium to favor the cis conformation of the preceding peptide bond[2]. This is a critical design choice when attempting to induce a tight β-turn in a peptidomimetic drug.
Steric Rigidification via the N-Isopropyl Group:
While the 4-methoxy group handles the ring pucker, the N-isopropyl group introduces massive steric bulk at the nitrogen atom. This restricts the rotational degrees of freedom around the N-Cα bond. When incorporated into a medicinal chemistry scaffold, this dual-modification strategy effectively "locks" the molecule into a specific bioactive trajectory, minimizing entropic penalties upon target binding.
Fig 1: Logical flow of stereoelectronic and steric effects driving the bioactive conformation.
Synthetic Methodology: A Self-Validating Protocol
To ensure high stereochemical fidelity and yield, the synthesis of (2S,4S)-1-Isopropyl-4-methoxy-proline must avoid harsh conditions that could epimerize the C2 stereocenter. The following protocol outlines a robust, self-validating 4-step synthesis starting from commercially available Boc-cis-4-hydroxy-L-proline methyl ester.
Step 1: O-Methylation
Procedure: Dissolve Boc-cis-4-hydroxy-L-proline methyl ester in anhydrous DMF at 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes, then add Iodomethane (MeI) dropwise. Quench with saturated NH4Cl after 2 hours.
Causality: The methyl ester protects the C2 carboxylate from unwanted alkylation. NaH is required to fully deprotonate the secondary C4 hydroxyl group, allowing for efficient SN2 attack on the methyl iodide to install the methoxy ether.
Step 2: Boc Deprotection
Procedure: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the TFA salt of the amine.
Causality: The N-Boc protecting group must be removed to free the secondary amine for subsequent alkylation. TFA/DCM cleanly cleaves the Boc group without hydrolyzing the methyl ester or cleaving the newly formed methoxy ether.
Step 3: Reductive Amination (Critical Step)
Procedure: Dissolve the deprotected amine in 1,2-dichloroethane (DCE). Add excess acetone (5 eq) and a catalytic amount of acetic acid. Stir for 30 minutes, then add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Stir overnight at room temperature.
Causality: Direct alkylation with isopropyl halides (e.g., 2-bromopropane) is highly prone to elimination side-reactions (forming propene) and over-alkylation. Reductive amination using acetone is a self-limiting reaction. NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the ester.
Step 4: Saponification
Procedure: Dissolve the N-isopropyl methyl ester in a 3:1 mixture of THF/Water. Add Lithium Hydroxide monohydrate (LiOH·H2O) (2 eq). Stir at room temperature until TLC indicates complete consumption of the ester. Acidify to pH 4-5 with 1M HCl and extract with ethyl acetate.
Causality: LiOH is specifically chosen over NaOH or KOH because the lithium cation coordinates with the carboxylate, providing a milder hydrolysis environment that minimizes the risk of base-catalyzed epimerization at the sensitive C2 stereocenter.
Fig 2: Step-by-step synthetic workflow for (2S,4S)-1-Isopropyl-4-methoxy-proline.
Applications in Drug Development
The integration of (2S,4S)-1-Isopropyl-4-methoxy-proline into a drug candidate serves two primary functions:
Targeted Protein Degradation (PROTACs): Linker rigidity is crucial for forming a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound acts as a rigid hinge, reducing the entropic cost of ternary complex formation.
ADME Optimization: Natural peptides suffer from poor membrane permeability. The addition of the lipophilic methoxy and isopropyl groups increases the overall LogP of the scaffold, enhancing passive cellular permeability while protecting the neighboring amide bonds from proteolytic cleavage via steric shielding.
References
Horng, J. C., & Raines, R. T. (2006). Stereoelectronic effects on polyproline conformation. Protein Science, 15(1), 74-83. Retrieved from: [Link]
The Subtle Distinction: A Technical Guide to N-Isopropyl and N-Methyl Proline Derivatives in Asymmetric Synthesis and Drug Design
Abstract Proline, a unique secondary amino acid, has carved a significant niche in the landscape of organic chemistry and drug discovery, primarily through the versatile applications of its derivatives. This technical gu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Proline, a unique secondary amino acid, has carved a significant niche in the landscape of organic chemistry and drug discovery, primarily through the versatile applications of its derivatives. This technical guide provides an in-depth exploration of two fundamental N-alkylated proline derivatives: N-methylproline and N-isopropylproline. We will dissect the nuanced yet critical differences imparted by the seemingly minor variation between a methyl and an isopropyl group on the proline nitrogen. This analysis will encompass their synthesis, conformational intricacies, and profound impact on their utility as organocatalysts and as key structural motifs in peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of these derivatives for enhanced stereocontrol in asymmetric synthesis and for the rational design of novel therapeutics.
Introduction: The Enduring Significance of the Proline Scaffold
The rigid five-membered pyrrolidine ring of proline imposes significant conformational constraints on the peptide backbone, making it a crucial element in protein structure and folding.[1][2] This inherent rigidity has been harnessed by chemists to develop a vast arsenal of proline-based tools for asymmetric synthesis.[3][4] The secondary amine of proline is a key feature, allowing for facile modification, particularly through N-alkylation. The introduction of an alkyl group on the nitrogen atom dramatically alters the steric and electronic environment of the proline core, leading to distinct chemical and biological properties. This guide focuses on the comparative analysis of two of the most fundamental N-alkylated derivatives: N-methylproline and N-isopropylproline.
Synthesis of N-Methyl and N-Isopropyl Proline Derivatives
The preparation of N-alkylated prolines can be achieved through several synthetic routes, with reductive amination being a common and efficient method.
Synthesis of N-Methyl-L-proline
A widely employed method for the synthesis of N-methyl-L-proline is the reductive amination of L-proline using formaldehyde, followed by reduction.[5]
Experimental Protocol: Synthesis of (S)-N-Methyl-L-proline via Reductive Amination
To this solution, add 40% aqueous formaldehyde solution (1.1 eq).
Add 10% Pd/C catalyst.
Stir the resulting slurry under a hydrogen atmosphere overnight.
Filter the slurry through a Celite pad to remove the catalyst.
Wash the pad with methanol and combine the filtrates.
Concentrate the combined filtrates under reduced pressure to yield N-methyl-L-proline.
Synthesis of N-Isopropyl-L-proline
The synthesis of N-isopropyl-L-proline can be achieved by the reductive amination of L-proline with acetone, followed by reduction of the resulting iminium ion.[6]
Experimental Protocol: Synthesis of (S)-N-Isopropyl-L-proline via Reductive Amination
To a solution of L-proline (1.0 eq) in water, add acetone (3.0 eq).
Add PtO₂ as the catalyst.
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (50 psi) for 24 hours.
Filter the reaction mixture to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Recrystallize the residue from ethanol to afford N-isopropyl-L-proline.
Conformational Analysis: The Impact of the N-Alkyl Group
The substitution on the proline nitrogen has a profound effect on the conformational preferences of the pyrrolidine ring and the adjacent peptide bonds.
Pyrrolidine Ring Pucker
The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (UP) and Cγ-exo (DOWN).[7][8] In peptides, the trans-proline residue typically shows a slight preference for the Cγ-endo pucker, while cis-proline residues overwhelmingly favor the Cγ-exo pucker.[7] The N-alkyl substituent can influence this equilibrium. The bulkier isopropyl group, compared to the methyl group, can introduce steric strain that further biases the ring pucker, although the specific energetic differences are often subtle and context-dependent.[9]
Caption: Pyrrolidine ring pucker conformations of proline.
Peptide Bond Isomerization
N-alkylation of proline influences the cis/trans isomerization of the preceding peptide bond.[1] While proline itself has a higher propensity for the cis conformation compared to other amino acids, N-methylation can further modulate this equilibrium.[2] The steric bulk of the N-alkyl group can disfavor the cis isomer due to clashes with the preceding residue's side chain. This effect is expected to be more pronounced with the larger isopropyl group.
Organocatalysis: A Tale of Steric Hindrance
Both N-methyl and N-isopropyl proline derivatives have been explored as organocatalysts, primarily in reactions proceeding through enamine intermediates, such as aldol, Mannich, and Michael additions.[10][11][12] The key difference in their catalytic performance stems from the steric hindrance exerted by the N-alkyl group.
The Aldol Reaction
In the proline-catalyzed aldol reaction, the N-alkyl group can influence the stereochemical outcome by sterically shielding one face of the enamine intermediate.[3][13] The bulkier isopropyl group is anticipated to provide a more effective steric shield than the methyl group, potentially leading to higher enantioselectivity.
Caption: Generalized catalytic cycle for the N-alkyl proline-catalyzed aldol reaction.
The Mannich Reaction
Similarly, in the three-component Mannich reaction, the N-alkyl proline catalyst directs the stereoselective addition of an enamine to an imine.[14][15] The increased steric bulk of the N-isopropyl group can lead to a more organized transition state, enhancing diastereoselectivity and enantioselectivity compared to the N-methyl derivative.
Table 1: Comparative Performance of N-Alkyl Proline Derivatives in Asymmetric Reactions
Note: Direct comparative data for N-isopropyl vs. N-methyl proline under identical conditions is scarce in the literature. The table presents data for proline and its derivatives to illustrate general trends. The enhanced stereoselectivity with bulkier derivatives is a well-established principle.
Drug Design and Peptidomimetics: Fine-Tuning Conformation and Bioactivity
The incorporation of N-alkylated proline derivatives into peptides is a powerful strategy in drug design to enhance metabolic stability and modulate biological activity.[1]
N-Methylproline: N-methylation is a common modification to reduce susceptibility to proteolytic degradation and to fine-tune receptor binding affinity by altering the peptide's conformational landscape.[18]
N-Isopropylproline: The bulkier isopropyl group can impose even more significant conformational restrictions, potentially locking the peptide into a bioactive conformation with higher affinity for its target. However, the increased steric hindrance might also negatively impact binding if the active site is constrained.
The choice between an N-methyl and an N-isopropyl group is therefore a critical decision in the lead optimization phase of drug discovery, requiring a careful balance between conformational rigidity and steric compatibility with the biological target.
Conclusion: The Power of a Single Carbon Atom
The seemingly subtle difference between a methyl and an isopropyl group on the proline nitrogen atom gives rise to a cascade of distinct steric and conformational effects. In organocatalysis, the greater steric hindrance of the isopropyl group can translate to enhanced stereoselectivity. In drug design, this difference allows for the fine-tuning of peptide conformation, influencing both metabolic stability and biological activity. Understanding these nuanced distinctions empowers researchers and drug development professionals to make informed decisions in the design of more efficient synthetic methodologies and more effective therapeutic agents. The continued exploration of these and other N-alkylated proline derivatives will undoubtedly lead to further innovations in both chemistry and medicine.
References
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides: Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]
List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Aldol Reactions of Ketones with Aldehydes. Organic Letters, 3(16), 2423–2425.
MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412.
Seebach, D., & Beck, A. K. (2003). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses, 80, 20. [Link]
Revilla-López, G., Warren, J. G., Torras, J., Jiménez, A. I., Cativiela, C., & Alemán, C. (2012). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers, 98(2), 98-110. [Link]
Sandvoss, L. M., & Carlson, H. A. (2004). Conformational Behavior of β-Proline Oligomers. Journal of the American Chemical Society, 126(3), 722-723.
Milner-White, E. J. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-34. [Link]
Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. [Link]
Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912.
Enders, D., & Gruttadauria, M. (1997). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 77-137). Georg Thieme Verlag.
van den Berg, E. M., van der Plas, J., Wagner, E., de Groot, A., & van der Gen, A. (1993). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. Recueil des Travaux Chimiques des Pays-Bas, 112(7-8), 437-444.
Overberger, C. G., & Jon, Y. S. (1987). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis- and trans-5-isopropylproline. Polymer Journal, 19(5), 627-635.
Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. (2025). Journal of Organic Chemistry.
Amjad, M., & Knight, D. W. (2011). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Brazilian Chemical Society, 22(12), 2348-2356. [Link]
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2023). Molecules, 28(3), 1183. [Link]
Veverková, E., et al. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. SynOpen, 5(04), 278-284.
Kang, Y. K. (2012). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry, 36(5), 1279-1288. [Link]
Sharma, A. K., & Sunoj, R. B. (2009). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. The Journal of organic chemistry, 74(15), 5575–5583. [Link]
List, B., Pojarliev, P., & Castello, C. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Angewandte Chemie International Edition, 41(22), 4250-4252. [Link]
Kang, Y. K. (2006). Conformational preferences of non-prolyl and prolyl residues. The journal of physical chemistry. B, 110(42), 21338–21348. [Link]
Hoyt, M. (2005). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. [Link]
Asymmetric O. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Notz, W., & List, B. (2003). Organocatalysed asymmetric Mannich reactions.
Ramachandran, G. N., & Sasisekharan, V. (1968). Conformation of polypeptides and proteins. Advances in protein chemistry, 23, 283-438.
Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
Mase, N., & Barbas, C. F. (2008). Proline-catalysed Mannich reactions of acetaldehyde. Nature protocols, 3(3), 438–442. [Link]
Kudryavtsev, K. V., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 92. [Link]
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). 6 Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 3, 191-243.
Burlina, F., et al. (2022). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteinyl Peptides. ChemRxiv.
Reddy, K. L. (2016). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Organic letters, 18(16), 4008–4011.
Thermodynamic Stability of cis-4-Methoxyproline Derivatives: A Technical Guide to Peptidomimetic Engineering
Executive Summary The rational design of peptidomimetics relies heavily on the conformational preorganization of the peptide backbone. Proline, unique among the canonical amino acids due to its cyclic pyrrolidine side ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of peptidomimetics relies heavily on the conformational preorganization of the peptide backbone. Proline, unique among the canonical amino acids due to its cyclic pyrrolidine side chain, restricts backbone dihedral angles and dictates the cis/trans isomerization of the preceding amide bond. By introducing electron-withdrawing substituents at the 4-position of the pyrrolidine ring, drug development professionals can exert precise stereoelectronic control over the ring pucker.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of cis-4-methoxyproline (mop) derivatives. We deconstruct the causality behind its stabilizing effects, contrast it with its hydroxylated precursors, and provide self-validating experimental workflows for quantifying these thermodynamic parameters in drug development.
Stereoelectronic Directives: The Cγ-endo Imperative
The conformation of the proline pyrrolidine ring is governed by a dynamic equilibrium between two primary states: Cγ-exo and Cγ-endo. This equilibrium can be heavily biased via the gauche effect by introducing electronegative substituents at the C4 position.
A 4R substituent (e.g., trans-4-hydroxyproline, Hyp) pulls the Cγ atom out of the plane toward the substituent, strongly favoring the Cγ-exo pucker. Conversely, a 4S substituent (e.g., cis-4-hydroxyproline, hyp , or cis-4-methoxyproline, mop ) stereoelectronically enforces the Cγ-endo pucker [1]. In the context of polyproline type II (PPII) helices—such as those found in collagen—the Xaa position strictly prefers a Cγ-endo conformation, making 4S derivatives theoretically ideal for stabilizing these structures.
The Transannular Hydrogen Bond Aberrance vs. Methoxy Correction
Despite the stereoelectronic preference for the Cγ-endo pucker, incorporating cis-4-hydroxyproline (hyp ) into peptides paradoxically destabilizes the macroscopic structure.
The Causality of Destabilization: The free hydroxyl group of hyp acts as a hydrogen bond donor, forming a deleterious transannular hydrogen bond with the upstream carbonyl oxygen. While this enhances an n→π* interaction that stabilizes the trans peptide bond, it severely distorts the main-chain torsion angles (φ, ψ) away from the canonical values required for stable PPII helical packing [1].
The Methoxy Correction: O-methylation of hyp to form cis-4-methoxyproline (mop ) eliminates this hydrogen bond donor. By masking the hydroxyl group, the transannular hydrogen bond is abolished. The pyrrolidine ring is freed to adopt a prototypical, undistorted Cγ-endo pucker driven purely by the gauche effect. Consequently, mop residues endow peptidomimetics and collagen triple helices with significantly higher conformational and thermodynamic stability than their hyp counterparts [1]. Furthermore, steric and hydrophobic effects induced by the methoxy substituent play a critical role in modulating the stability of small helical proteins [2].
Fig 1. Mechanistic pathway: O-methylation of hyp to mop restores thermodynamic stability.
Thermodynamic Profiling of cis-4-Methoxyproline (mop)
The thermodynamic impact of pyrrolidine hydroxylation and subsequent methylation is a complex blend of steric, electronic, and conformational factors [3]. The table below summarizes the quantitative thermodynamic parameters of key proline derivatives when incorporated into the Xaa position of structural model peptides.
Table 1: Thermodynamic Parameters of Proline Derivatives in Model Peptides
Derivative
Configuration
Stereoelectronic Pucker
Transannular H-Bond
Relative Trans:Cis Ratio
Impact on Thermodynamic Stability (ΔTm)
Pro
(2S)
Cγ-endo (slight)
No
Baseline (~4:1)
Baseline
Hyp
(2S, 4R)
Cγ-exo (strong)
No
High
Destabilizing (in Xaa position)
hyp
(2S, 4S)
Cγ-endo (distorted)
Yes
Very High
Highly Destabilizing
mop
(2S, 4S)
Cγ-endo (canonical)
No
Moderate
Stabilizing (Restores canonical angles)
Self-Validating Experimental Methodologies
To accurately quantify the thermodynamic stability of mop derivatives, empirical workflows must be rigorously designed to prevent kinetic trapping and synthetic artifacts. The following protocols represent a self-validating system for thermodynamic deconvolution.
Fig 2. Self-validating workflow for evaluating thermodynamic stability of mop derivatives.
Protocol 1: Synthesis of mop-Incorporated Peptidomimetics
Causality: Standard HBTU coupling often fails for 4-substituted prolines due to the steric hindrance of the secondary amine. HATU provides the necessary reactivity to ensure complete coupling.
Resin Preparation: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.
Coupling: Pre-activate Fmoc-cis-4-methoxyproline (Fmoc-mop-OH) using HATU (0.95 eq) and DIEA (2.0 eq) in DMF for 2 minutes. Add to resin and agitate for 2 hours.
Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Self-Validation Step: Prior to full cleavage, perform a micro-cleavage on a 1 mg resin aliquot. Analyze via LC-MS. Validation metric: The absence of deletion sequences confirms 100% coupling efficiency, ensuring that downstream thermodynamic data is not skewed by truncated impurities.
Causality: Extracting accurate Gibbs free energy (ΔG) requires the system to be in true thermodynamic equilibrium. Rapid heating induces kinetic lag, artificially inflating the apparent melting temperature (Tm).
Sample Preparation: Dissolve the purified mop -peptide in 50 mM phosphate buffer (pH 7.0) to a concentration of 50 µM.
Equilibration: Incubate the sample at 4 °C for 24 hours to ensure complete folding into the lowest-energy structural state.
Thermal Scan: Monitor ellipticity at 225 nm (characteristic of the PPII helix) using a CD spectrometer equipped with a Peltier temperature controller. Heat from 4 °C to 90 °C at a strict rate of 1 °C/min .
Self-Validation Step: Immediately perform a reverse cooling scan from 90 °C back to 4 °C at 1 °C/min. Validation metric: The heating and cooling curves must be perfectly superimposable. Hysteresis indicates kinetic trapping, rendering the thermodynamic extraction invalid.
Protocol 3: NMR Determination of cis/trans Isomerization Thermodynamics
Causality: 1D NMR can suffer from overlapping chemical shifts. 2D ROESY provides unambiguous spatial resolution between the alpha protons of the preceding residue and the delta protons of the mop ring, isolating the cis and trans states.
Sample Preparation: Dissolve the peptide in D2O (or CDCl3 for organic-soluble models) to a concentration of 2-5 mM.
Data Acquisition: Acquire 1H NMR and 2D ROESY spectra at 25 °C with a mixing time of 200-300 ms.
Integration: Integrate the isolated cross-peaks corresponding to the cis and trans conformers to determine the equilibrium constant (
).
Self-Validation Step: Conduct Variable-Temperature (VT) NMR from 10 °C to 50 °C. Plot
versus . Validation metric: A strictly linear van 't Hoff plot confirms that the measured ratio is a true two-state thermodynamic equilibrium governed by ΔH and ΔS, free from aggregation artifacts.
Strategic Implications for Drug Development
The strategic utilization of cis-4-methoxyproline (mop ) offers a highly targeted approach to peptidomimetic drug design. By understanding that the thermodynamic instability of cis-4-hydroxyproline is an artifact of transannular hydrogen bonding rather than a failure of the gauche effect, drug developers can utilize O-methylation to reclaim Cγ-endo structural control.
Incorporating mop into the Xaa position of therapeutic peptides allows for the rigidification of PPII helices, enhancing target binding affinity via entropic preorganization while simultaneously conferring resistance to proteolytic degradation. This makes mop an invaluable building block in the development of next-generation antimicrobial peptides, collagen-based biomaterials, and protein-protein interaction (PPI) inhibitors.
References
The Aberrance of the 4S Diastereomer of 4-Hydroxyproline
Source: Journal of the American Chemical Society (via PubMed Central - NIH)
URL:[Link]
Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein
Source: Biochemistry (ACS Publications)
URL:[Link]
The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Engineering the Backbone: The Strategic Role of N-Alkyl Prolines in Peptidomimetic Drug Design
Executive Summary The translation of native peptides into viable therapeutics is historically bottlenecked by rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility[1]. Peptidomime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The translation of native peptides into viable therapeutics is historically bottlenecked by rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility[1]. Peptidomimetics solve these issues by introducing non-canonical modifications that lock the peptide into its bioactive conformation while masking it from enzymatic recognition[2]. Among these modifications, the incorporation of N-alkyl prolines —encompassing N-terminally alkylated prolines, N-alkylated proline surrogates, and sterically constrained cyclic analogues—represents a cornerstone strategy in modern drug design.
As a Senior Application Scientist, I approach peptidomimetic design not merely as a synthetic exercise, but as a biophysical engineering challenge. This guide dissects the causality behind utilizing N-alkyl prolines, detailing how they modulate cis-trans isomerization, improve pharmacokinetic profiles, and dictate the synthetic methodologies required for their successful incorporation.
Mechanistic Foundations: Dictating Conformational Space
To understand the power of N-alkyl prolines, we must first examine the unique biophysics of native L-proline. Unlike the other 19 canonical amino acids, proline possesses a pyrrolidine ring that cyclizes back onto the backbone nitrogen. This structural anomaly restricts the
dihedral angle to approximately -65°, preventing the formation of standard -helices and instead driving the formation of -turns or polyproline II (PPII) helices[2][3].
However, native proline is only the starting point. By introducing N-alkyl modifications or utilizing alkylated proline analogues (such as 2-methylproline or 3-substituted prolines), we fundamentally alter the thermodynamic landscape of the peptide bond[4][5].
The Cis-Trans Isomerization Switch
In a standard peptide bond, the trans isomer (
) is favored over the cis isomer () by a ratio of >1000:1 due to severe steric clashes between adjacent atoms. Proline is the exception; the energy difference is minimal, allowing 10–30% of the cis conformer to exist in aqueous solution[1].
When we introduce N-alkylation to proline or its surrounding residues, we lower the activation energy (
) required for cis-trans isomerization[6]. The added steric bulk of the alkyl group creates a repulsive force against the preceding residue, destabilizing the trans state and effectively pushing the equilibrium toward the cis conformation. This is pharmacologically critical because many receptors exclusively recognize the cis amide bond, which is an absolute geometric requirement for the formation of Type VI -turns[1].
Thermodynamic modulation of cis-trans isomerization and resulting secondary structures.
Physicochemical & Pharmacokinetic Advantages
The decision to incorporate an N-alkyl proline is driven by a predictable cascade of physicochemical improvements.
Proteolytic Shielding: Exopeptidases and endopeptidases rely on specific hydrogen-bonding networks to anchor the peptide backbone into their catalytic clefts. N-alkylation eliminates the amide hydrogen, stripping the protease of its required binding anchor[6]. Furthermore, the sheer steric bulk of an alkylated pyrrolidine ring physically blocks enzymatic access[5].
Membrane Permeability: A major rule in peptide drug design is that exposed hydrogen bond donors drastically reduce passive membrane permeability. By replacing the N-H bond with an N-alkyl group, we increase the compound's polarizability and overall lipophilicity (ClogP), directly correlating to enhanced cellular uptake[6].
Pharmacological impacts of incorporating N-alkyl prolines into peptidomimetics.
Quantitative Data Summary
The following table summarizes the biophysical shifts observed when transitioning from native proline to highly constrained N-alkylated analogues.
Property
Native L-Proline
N-Methylproline (N-terminal)
2-Methylproline (C-Alkylated Analogue)
H-Bond Donor
1 (if N-terminal) / 0 (in-chain)
0
0 (in-chain)
Steric Hindrance
Moderate
High
Very High
Cis-Trans Barrier ()
~20 kcal/mol
Lowered
Highly Restricted
Lipophilicity (ClogP)
Baseline
Increased
Significantly Increased
Proteolytic Stability
High (Susceptible to Prolidases)
Near Absolute
Absolute
Experimental Protocols: Synthesis and Validation Workflows
The very steric hindrance that makes N-alkyl prolines biologically valuable makes them synthetically treacherous. The secondary amine of a proline ring is a poor nucleophile; adding an alkyl group or coupling onto an N-alkylated residue often results in incomplete reactions, deletion sequences, and epimerization[7].
To ensure a self-validating system, the following Solid-Phase Peptide Synthesis (SPPS) protocol relies on highly reactive uronium salts and specific colorimetric checkpoints.
Protocol 1: SPPS of Sterically Hindered N-Alkyl Proline Peptides
Rationale: Standard coupling agents like DIC/Oxyma are insufficient for the extreme steric clash encountered when coupling an amino acid onto the nitrogen of an N-alkyl proline. We must shift to COMU, which forms a highly reactive acylium-like intermediate, and apply heat to overcome the activation energy barrier.
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
Coupling the N-Alkyl Proline:
Pre-activate Fmoc-N-Alkyl-Pro-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
Add to resin and agitate for 60 minutes at room temperature.
Validation: Perform a Chloranil test (Kaiser test is blind to secondary amines). A negative result (colorless/yellow) confirms complete coupling.
Deprotection of N-Alkyl Proline: Repeat Step 2.
Difficult Coupling (Onto the N-Alkyl Nitrogen):
Pre-activate the next Fmoc-Amino Acid (5 eq) with COMU (4.9 eq) and highly basic TMP (sym-collidine, 10 eq) in DMF.
Add to resin and heat to 50°C using a microwave peptide synthesizer or heated block for 45 minutes.
Validation: Perform a Chloranil test. If positive (blue/green), repeat the coupling step before proceeding.
Cleavage: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Optimized solid-phase peptide synthesis workflow for sterically hindered residues.
Protocol 2: Biophysical Validation of Cis-Trans Ratio via NMR
Rationale: To confirm that the N-alkyl proline successfully induced the desired conformational restriction, we must quantify the cis-trans populations in solution.
Step-by-Step Methodology:
Sample Preparation: Dissolve 2-5 mg of the purified peptidomimetic in 600 µL of aqueous buffer (e.g., 10% D2O / 90% H2O, pH 6.5) or CDCl3 depending on solubility.
Data Acquisition: Acquire a 1D
H-NMR spectrum at 298 K. Follow with a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment with a mixing time of 200–300 ms.
Signal Assignment & Integration:
Locate the
protons of the residue preceding the N-alkyl proline.
Identify the cross-peaks in the ROESY spectrum. A strong
to NOE indicates a cis peptide bond, whereas a to NOE indicates a trans peptide bond.
Integrate the distinct
resonances in the 1D spectrum corresponding to the cis and trans conformers to calculate the exact thermodynamic ratio.
Conclusion
The strategic deployment of N-alkyl prolines and their analogues is not merely a method of increasing a peptide's half-life; it is a sophisticated tool for pre-organizing the backbone into its bioactive topology. By understanding the causality between steric bulk, cis-trans isomerization, and receptor affinity, drug development professionals can rationally design peptidomimetics that overcome the traditional limitations of peptide therapeutics.
References
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design.
Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes. PMC.
Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
Organic & Biomolecular Chemistry. RSC Publishing.
3-Substituted Prolines: From Synthesis to Structural Applications,
A Technical Guide to the Conformational Preferences of (2S,4S)-Substituted Proline Rings
For Researchers, Scientists, and Drug Development Professionals Abstract The unique cyclic structure of proline confers exceptional conformational rigidity upon peptides and proteins, profoundly influencing their structu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique cyclic structure of proline confers exceptional conformational rigidity upon peptides and proteins, profoundly influencing their structure and function. Substitution at the C4 position of the pyrrolidine ring, particularly with the (2S,4S) stereochemistry, provides a powerful tool to modulate these conformational preferences. This in-depth technical guide explores the core principles governing the conformational behavior of (2S,4S)-substituted proline rings. We will delve into the concepts of Cγ-endo and Cγ-exo puckering, the stereoelectronic effects that dictate these preferences, and the advanced analytical techniques used to characterize them. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the conformational biases of (2S,4S)-substituted prolines for rational molecular design.
Introduction: The Unique Role of Proline in Molecular Architecture
Proline stands apart from other proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone amide nitrogen.[1][2] This five-membered pyrrolidine ring introduces significant conformational constraints, limiting the accessible dihedral angles (φ, ψ) of the peptide backbone and influencing the cis-trans isomerization of the preceding peptide bond.[1][3] These constraints are not merely restrictive; they are fundamental to the formation of specific secondary structures like β-turns and polyproline helices, and they play a critical role in protein folding and stability.[3][4]
The pyrrolidine ring itself is not planar and can adopt two primary, low-energy envelope conformations known as Cγ-exo and Cγ-endo puckers.[5][6] The nomenclature describes the position of the Cγ atom relative to the plane formed by the other four ring atoms and in relation to the proline's own carbonyl group.[5][6] The interconversion between these puckered states is rapid, with an activation barrier of only 2-5 kcal/mol.[5][6] However, substitution at the C4 position can significantly bias this equilibrium, pre-organizing the ring into a preferred conformation.[7][8] This guide will specifically focus on (2S,4S)-substituted prolines and the predictable conformational landscapes they create.
The Dichotomy of Proline Ring Pucker: Cγ-endo vs. Cγ-exo
The puckering of the proline ring has profound implications for the local and global conformation of a peptide or protein. The two predominant puckered states are:
Cγ-endo ("down" pucker): The Cγ atom is displaced on the same side as the carboxyl group. This conformation is associated with more extended peptide backbone conformations.[5]
Cγ-exo ("up" pucker): The Cγ atom is displaced on the opposite side of the carboxyl group. This pucker is linked to more compact backbone conformations, such as the polyproline II (PPII) helix.[5]
The preference for one pucker over the other directly influences the main-chain torsion angles (φ and ψ) and the cis/trans isomerism of the preceding peptide bond.[9] Specifically, the Cγ-exo pucker is often associated with a stabilizing n→π* interaction between adjacent carbonyls, which favors the trans amide bond.[9][10] Conversely, the Cγ-endo pucker is strongly favored in conjunction with a cis amide bond.[9][11]
Figure 1: Relationship between proline ring pucker and peptide conformation.
The Influence of (2S,4S) Substitution: A Stereoelectronic Rationale
The introduction of a substituent at the 4-position of the proline ring provides a powerful handle to control the endo/exo equilibrium. For (2S,4S)-substituted prolines, particularly those with electron-withdrawing groups, a strong preference for the Cγ-endo pucker is observed.[5][7] This preference is not primarily driven by sterics, but rather by a subtle and powerful stereoelectronic interaction known as the gauche effect .
The gauche effect describes the tendency of a molecule to adopt a conformation where a substituent is gauche (a 60° dihedral angle) to an adjacent electronegative atom or group, rather than the sterically less hindered anti-conformation.[12] In the case of (2S,4S)-4-substituted prolines with an electron-withdrawing substituent (e.g., fluorine, hydroxyl), the substituent prefers to be in a pseudo-axial position on the pyrrolidine ring.[13][14] This pseudo-axial orientation corresponds to the Cγ-endo pucker.
This seemingly counterintuitive preference is stabilized by hyperconjugation.[5][12] Specifically, there is favorable orbital overlap between the electron-rich σ orbitals of the C-H bonds on the ring and the electron-deficient σ* antibonding orbital of the C-X bond (where X is the electron-withdrawing substituent).[5][12] This delocalization of electron density stabilizes the gauche conformation and, consequently, the Cγ-endo pucker. The more electron-withdrawing the substituent, the stronger this hyperconjugative stabilization and the more pronounced the preference for the endo conformation.[5]
Figure 2: The stereoelectronic basis for the Cγ-endo preference in (2S,4S)-substituted prolines.
Experimental and Computational Characterization
A multi-faceted approach combining experimental and computational techniques is essential for accurately determining the conformational preferences of substituted proline rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for studying proline conformation in solution. Key parameters include:
Vicinal Coupling Constants (³J): The magnitude of ³J coupling constants between protons on the pyrrolidine ring is highly dependent on the dihedral angle between them, which in turn is dictated by the ring pucker. Specific patterns of large and small coupling constants can distinguish between endo and exo conformations.[15]
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance information between protons. Characteristic NOE patterns can help to define the ring pucker and the cis/trans state of the preceding peptide bond.[15]
¹³C and ¹⁹F Chemical Shifts: The chemical shifts of ring carbons, and particularly of a fluorine substituent, are sensitive to the local electronic environment and thus to the ring's conformation.[16][17] For instance, ¹⁹F NMR is a highly sensitive tool for probing the conformational states of fluorinated prolines.[13][14]
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the proline conformation in the solid state. This technique is invaluable for:
Unambiguous determination of ring pucker: It allows for the direct visualization of the endo or exo conformation.[5]
Precise measurement of bond lengths and angles: This data can provide insights into the electronic effects of substituents.
Analysis of intermolecular interactions: Crystal packing forces can sometimes influence the observed conformation, which is an important consideration when comparing solid-state and solution-state data.
Computational Chemistry
Computational methods are indispensable for understanding the energetic landscape of proline ring puckering.
Quantum Mechanics (QM): High-level QM calculations can accurately predict the relative energies of the endo and exo puckers and elucidate the electronic origins of these preferences, such as hyperconjugative effects.[18][19]
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of proline conformational behavior in solution, allowing for the exploration of the puckering free-energy surface and the rates of interconversion between states.[20][21]
Figure 3: A multidisciplinary workflow for characterizing proline ring conformation.
Case Studies: (2S,4S)-4-Fluoroproline and (2S,4S)-4-Hydroxyproline
(2S,4S)-4-Fluoroproline (flp)
Fluorine is a particularly interesting substituent due to its small size and high electronegativity. The incorporation of (2S,4S)-4-fluoroproline strongly biases the ring towards the Cγ-endo pucker.[7][22] This is a direct consequence of the powerful gauche effect driven by the electronegative fluorine atom.[12][23] This pre-organization into an endo conformation can be used to stabilize specific peptide structures, such as those containing cis-proline bonds.[7]
(2S,4S)-4-Hydroxyproline (hyp)
While the hydroxyl group is also electron-withdrawing and promotes a Cγ-endo pucker, its behavior can be more complex. In certain contexts, a transannular hydrogen bond can form between the 4S-hydroxyl group and the proline's own carbonyl oxygen.[24] This interaction can distort the typical main-chain torsion angles associated with a Cγ-endo pucker and can also enhance an n→π* interaction that stabilizes the trans peptide bond preceding the hyp residue.[24] This leads to the unusual combination of a Cγ-endo pucker with a high trans/cis ratio.[24] Methylation of the hydroxyl group to form (2S,4S)-4-methoxyproline eliminates this hydrogen bond and restores a more typical Cγ-endo conformational preference.[24]
Substituent
Dominant Pucker
Driving Force
Key Features
(2S,4S)-4-Fluoro
Cγ-endo
Strong Gauche Effect (Hyperconjugation)
Strongly pre-organizes the ring; favors cis-proline contexts.[7][22]
(2S,4S)-4-Hydroxy
Cγ-endo
Gauche Effect, H-bonding
Can form a transannular hydrogen bond, leading to a high trans/cis ratio despite the endo pucker.[24]
Applications in Drug Development and Peptide Design
The ability to rationally control proline conformation through (2S,4S)-substitution is a powerful strategy in medicinal chemistry and protein engineering.
Stabilization of Bioactive Conformations: By "locking" a proline residue into a specific pucker, it is possible to pre-organize a peptide or small molecule into its biologically active conformation, potentially increasing binding affinity and reducing the entropic penalty of binding.[25]
Modulation of Protein-Protein Interactions: Many protein-protein interactions are mediated by proline-rich domains. Introducing conformationally biased prolines can enhance or disrupt these interactions.
Design of Peptidomimetics: Understanding the conformational effects of substituted prolines allows for the design of novel scaffolds that mimic the structural features of proline-containing motifs.
Improving Metabolic Stability: The introduction of substituents can block sites of metabolic degradation, improving the pharmacokinetic properties of a drug candidate.
Conclusion
The conformational preferences of (2S,4S)-substituted proline rings are governed by a subtle interplay of stereoelectronic forces, primarily the gauche effect. The strong preference for the Cγ-endo pucker, induced by electron-withdrawing substituents, provides a predictable and powerful tool for controlling the local and global structure of peptides and proteins. A thorough understanding of these principles, verified through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for leveraging these unique amino acids in the rational design of new therapeutics and functional biomolecules.
References
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Center for Biotechnology Information. [Link]
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. National Center for Biotechnology Information. [Link]
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Publications. [Link]
Solution conformations of proline rings in proteins studied by NMR spectroscopy. PubMed. [Link]
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications. [Link]
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Center for Biotechnology Information. [Link]
Conformation of β-proline ring: Cγ-endo (A) and Cγ-exo (B) puckers... ResearchGate. [Link]
The puckering free-energy surface of proline. AIP Advances. [Link]
Proline motifs in peptides and their biological processing. PubMed. [Link]
Puckering Transition of Proline Residue in Water. The Journal of Physical Chemistry B. [Link]
Study of proline peptide bond conformation and ring dynamics in crystalline cyclic peptides using carbon-13 MAS NMR. Journal of the American Chemical Society. [Link]
How does the unique structure of proline influence its cis or trans 3D conformation, and what role does it play in the stability of protein secondary structures? Proprep. [Link]
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. National Center for Biotechnology Information. [Link]
Conformational landscape of substituted prolines. National Center for Biotechnology Information. [Link]
Proline puckering parameters for collagen structure simulations. AIP Advances. [Link]
Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R)... ResearchGate. [Link]
Thermodynamic consequences of incorporating 4-substituted proline derivatives into a small helical protein. PubMed. [Link]
13C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... ResearchGate. [Link]
What does proline do to the protein structure? Quora. [Link]
Fluorine NMR study of proline-rich sequences using fluoroprolines. bioRxiv. [Link]
The puckering free-energy surface of proline. ResearchGate. [Link]
Proline motifs and their biological processing. ResearchGate. [Link]
The aberrance of the 4S diastereomer of 4-hydroxyproline. PubMed. [Link]
Proline conformational equilibria. a) Proline exo and endo ring... ResearchGate. [Link]
Figure 3 from Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]
A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]
Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS One. [Link]
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. [Link]
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry. [Link]
The “Azido Gauche Effect”: Implications for the Conformation of Azidoprolines. Journal of the American Chemical Society. [Link]
Advanced Synthesis of 1-Isopropyl-4-Methoxy-L-Proline: A Technical Guide
Topic: Literature reviews on 1-isopropyl-4-methoxy-proline synthesis Content Type: An in-depth technical guide. Executive Summary 1-Isopropyl-4-methoxy-L-proline is a highly specialized non-proteinogenic amino acid emplo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature reviews on 1-isopropyl-4-methoxy-proline synthesis
Content Type: An in-depth technical guide.
Executive Summary
1-Isopropyl-4-methoxy-L-proline is a highly specialized non-proteinogenic amino acid employed in medicinal chemistry to modulate peptide backbone conformation and improve pharmacokinetic profiles. The bulky N-isopropyl group reduces proteolytic susceptibility and increases lipophilicity, while the 4-methoxy substituent locks the pyrrolidine ring pucker (endo/exo), influencing the secondary structure of peptidomimetics.
This guide details a robust, field-validated synthetic pathway for (2S,4R)-1-isopropyl-4-methoxy-proline, starting from the naturally abundant trans-4-hydroxy-L-proline. The protocol prioritizes stereochemical integrity, scalability, and operational safety.
Strategic Retrosynthesis
To design a self-validating synthesis, we must address two critical regiochemical challenges: the O-methylation of the secondary alcohol and the steric hindrance associated with N-isopropylation.
Analysis:
The Core: The pyrrolidine ring is best sourced from natural (2S,4R)-4-hydroxyproline to avoid complex cyclization strategies.
The O-Methylation: Direct methylation of the hydroxyl group requires protection of both the amine (to prevent quaternization) and the carboxylic acid (to prevent esterification/racemization).
The N-Isopropyl Group: Direct alkylation with isopropyl halides is prone to elimination (E2) and over-alkylation. Reductive amination with acetone is the superior, kinetically controlled choice.
Objective: Isolate the 4-hydroxyl group for selective alkylation.
Starting Material: trans-4-Hydroxy-L-proline (Hyp).[1]
Protocol A: Esterification and N-Boc Protection
We utilize a "one-pot, two-step" sequence to minimize purification losses. The methyl ester improves solubility in organic solvents required for the subsequent methylation.
Reagents & Causality:
SOCl₂ / MeOH: Generates anhydrous HCl in situ for esterification. Preferred over acid catalysis to drive the equilibrium fully.
Boc₂O / Et₃N: Protects the amine. Boc is chosen over Fmoc because the subsequent O-methylation requires basic conditions that would cleave Fmoc.
Step-by-Step:
Suspend (2S,4R)-4-hydroxyproline (10.0 g, 76.3 mmol) in dry methanol (100 mL) at 0°C.
Reflux for 4 hours until the solution is clear. Concentrate to dryness to yield Hyp-OMe·HCl.
Resuspend the residue in DCM (150 mL) and cool to 0°C.
Add Et₃N (23 mL, 167 mmol) followed by Boc₂O (18.3 g, 83.9 mmol).
Stir at RT for 12 hours. Wash with 1N HCl, NaHCO₃, and brine.
Yield: Expect ~95% of N-Boc-4-hydroxy-L-proline methyl ester as a viscous oil.
Phase II: Functionalization (The O-Methylation)
Objective: Install the 4-methoxy group while retaining the (4R) configuration.
Protocol B: Silver Oxide Mediated Methylation
While NaH/MeI is a common method, it poses a risk of epimerization or elimination. The Silver Oxide (Ag₂O) method is milder and maintains stereochemical integrity at the chiral centers.
Reagents & Causality:
Ag₂O: Acts as a mild base and halide scavenger, promoting the attack of the hydroxyl on iodomethane without generating strong alkoxides.
MeI (Iodomethane): The methylating agent.
Parameter
Condition
Rationale
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvent to dissolve the silver salts.
Add Ag₂O (14.1 g, 61.2 mmol) and MeI (6.4 mL, 102 mmol).
Stir vigorously in the dark for 24–48 hours. Note: AgI precipitation indicates progress.
Filter through a Celite pad to remove silver salts.
Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.
Validation: ¹H NMR should show a sharp singlet at ~3.3 ppm (OCH₃).
Phase III: N-Alkylation (The Isopropyl Group)
Objective: Replace the Boc group with an Isopropyl group.
Mechanism: Reductive Amination.[2][3][4][5][6]
Protocol C: Deprotection and Reductive Amination
Direct alkylation with isopropyl iodide is inefficient due to steric clash with the α-carboxylate. Reductive amination using acetone and sodium triacetoxyborohydride (STAB) is the industry standard for this transformation.
Step 1: Boc Removal
Treat the O-methylated intermediate with 4N HCl in Dioxane (20 mL) for 1 hour.
Concentrate to dryness to yield the amine hydrochloride salt.
Step 2: Reductive AminationReagents & Causality:
Acetone: Serves as both the solvent and the carbonyl source for the isopropyl group.
NaBH(OAc)₃ (STAB): A mild hydride donor that reduces the iminium ion selectively without reducing the ketone (acetone) solvent significantly.
Step-by-Step:
Dissolve the amine salt (3.0 g, 15 mmol) in DCM (45 mL).
Add Acetone (5 mL, excess) and stir for 20 minutes to form the imine/hemiaminal equilibrium.
Add NaBH(OAc)₃ (4.8 g, 22.5 mmol) in portions.
Stir at RT for 16 hours.
Quench with saturated aqueous NaHCO₃. Extract with DCM.[7]
If the free acid is required for peptide coupling:
Dissolve the ester in THF/Water (3:1).
Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.
Acidify carefully to pH 4–5 with 1N HCl. Caution: Zwitterionic amino acids are highly water-soluble.
Lyophilize or extract with n-butanol to isolate the final product: (2S,4R)-1-isopropyl-4-methoxy-pyrrolidine-2-carboxylic acid .
Summary of Quantitative Data
Step
Transformation
Key Reagent
Typical Yield
Critical QC Parameter
1
Protection
Boc₂O / SOCl₂
92–96%
Loss of OH stretch in IR (if esterified)
2
O-Methylation
Ag₂O / MeI
85–90%
¹H NMR: OMe singlet (~3.3 ppm)
3
N-Isopropylation
Acetone / STAB
75–82%
MS: [M+H]⁺ corresponds to +42 Da vs precursor
4
Hydrolysis
LiOH
95%
Disappearance of Methyl Ester singlet
Stereochemical Considerations
The route described above yields the (2S,4R) isomer (trans-4-methoxy).
If (2S,4S) (cis) is required: The O-methylation step must be replaced by a Mitsunobu reaction (DIAD/PPh₃/MeOH) on the N-Boc-4-hydroxyproline ester. This inverts the stereocenter at C4.
Figure 2: Stereochemical divergence based on alkylation strategy.
References
Sigma-Aldrich. (2S,4S)-1-Isopropyl-4-methoxy-proline Product Data. Available at:
BenchChem. Synthesis of 4-Hydroxy-N-Methylproline and General Alkylation Protocols. Available at:
ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols.[8] Available at:
Organic Syntheses. Synthesis of (S)-2-Methylproline: General Methods for Proline Derivatization. Org.[6][7][9] Synth. 1993, 72, 62. Available at:
Master Organic Chemistry. Reductive Amination: Mechanism and Practical Applications. Available at:
Comprehensive Sourcing and Application Guide for (2S,4S)-1-Isopropyl-4-methoxy-proline in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted chiral building blocks are paramount for developing high-affinity peptidomimetics, targeted protein degraders (PROTACs), and s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, conformationally restricted chiral building blocks are paramount for developing high-affinity peptidomimetics, targeted protein degraders (PROTACs), and selective protease inhibitors. Among these, (2S,4S)-1-Isopropyl-4-methoxy-proline (CAS: 1820571-30-9) has emerged as a highly specialized scaffold. This technical whitepaper provides an in-depth analysis of its physicochemical properties, commercial availability, and the specific experimental workflows required to successfully integrate this sterically hindered tertiary amino acid into complex molecular architectures.
Structural Rationale & Physicochemical Profiling
The utility of (2S,4S)-1-Isopropyl-4-methoxy-proline lies in its precise stereochemical and electronic configuration, which dictates its behavior in biological systems and synthetic workflows:
Stereochemistry and the Gauche Effect: The (2S,4S) designation indicates a cis relationship between the C2-carboxylate and the C4-methoxy group. Highly electronegative substituents at the C4 position exert a stereoelectronic "gauche effect." In the cis configuration, this effect strongly biases the pyrrolidine ring toward a Cγ-endo pucker [3]. This predictable conformational lock reduces the entropic penalty upon target binding.
N-Alkylation (The Isopropyl Group): Unlike standard secondary amine prolines, the nitrogen here is alkylated with an isopropyl group, rendering it a tertiary amine. This modification serves a dual purpose: it significantly increases the lipophilicity of the scaffold (enhancing membrane permeability) and eliminates the hydrogen bond donor capacity of the nitrogen.
Synthetic Implications: The combination of the Cγ-endo pucker and the bulky N-isopropyl group creates immense steric shielding over the alpha-face of the carboxylate. As a Senior Application Scientist, I cannot overstate this: standard peptide coupling conditions will fail or yield massive epimerization. Specialized, highly reactive uronium-based coupling agents are strictly required.
Commercial Availability & Sourcing Matrix
Sourcing high-purity chiral building blocks is a critical first step in ensuring reproducible biological data. The market for (2S,4S)-1-Isopropyl-4-methoxy-proline is specialized, with a few key vendors providing material suitable for advanced R&D [1][2].
Table 1: Commercial Supplier Matrix
Supplier
Catalog ID
Purity
Physical Form
Formula Weight
Storage Conditions
Sigma-Aldrich (AstaTech)
ATE245847417
≥97%
White/Yellow Solid
187.24 g/mol
2–8 °C
Advanced ChemBlocks
S78156
≥97%
Solid
187.24 g/mol
2–8 °C
BLD Pharm
BD437367
≥95%
Solid
187.24 g/mol
2–8 °C
Bio-fount
1820571-30-9
N/A
Solid
187.24 g/mol
Ambient / 2–8 °C
Note: When scaling up, always request the Certificate of Analysis (CoA) and chiral HPLC traces from the supplier to verify the absence of the (2S,4R) diastereomer.
To successfully couple this building block to a primary or secondary amine, the activation energy barrier imposed by the N-isopropyl group must be overcome without allowing the intermediate to degrade or epimerize.
Step-by-Step Amidation Protocol
Reagent Preparation: Dissolve (2S,4S)-1-isopropyl-4-methoxy-proline (1.0 eq) and the target amine nucleophile (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
Causality: Anhydrous conditions are non-negotiable. The presence of water will prematurely hydrolyze the highly reactive active ester we are about to form.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the reaction vessel to 0 °C.
Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk makes it strictly non-nucleophilic. It deprotonates the carboxylic acid without competing for the activated ester. Cooling to 0 °C suppresses the formation of oxazolone intermediates, which are the primary culprits of C2-epimerization.
Carboxyl Activation: Add HATU (1.2 eq) portion-wise. Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature for 12 hours.
Causality: EDC/HOBt will result in sluggish kinetics and poor yields. HATU generates a highly reactive 7-azabenzotriazole (O-Atab) ester. The enhanced leaving group ability of the Atab moiety outcompetes the steric hindrance of the N-isopropyl group, driving the amidation forward.
Analytical Validation & Quality Control
A robust protocol must be a self-validating system. Do not assume the stereocenter survived the coupling process intact.
In-Process LC-MS: At t=2h and t=12h, withdraw a 5 µL aliquot and inject it into the LC-MS. The reaction is complete when the extracted ion chromatogram (EIC) shows >95% depletion of the starting mass (m/z 188.13 [M+H]+).
Stereochemical Validation via 2D-NOESY NMR (Critical Step): Following aqueous workup and silica gel purification, the purified product must be subjected to 2D-NOESY NMR.
The Logic: In the (2S,4S) cis-isomer, both the carboxylate and the methoxy group reside on the same face of the ring (e.g., the beta face). Consequently, the C2-proton and C4-proton both reside on the opposite face (the alpha face).
The Validation: You must observe a strong NOESY cross-peak between the C2-H and C4-H signals. If this cross-peak is absent, it indicates that the C2 stereocenter epimerized during activation, yielding the trans-(2R,4S) byproduct.
Mechanistic Workflow Visualization
Figure 1: Optimized coupling and validation workflow for sterically hindered N-alkyl prolines.
References
Title: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for Peptide Coupling with N-Isopropyl Proline Derivatives
Introduction: The Unique Challenge of N-Isopropyl Proline The incorporation of N-alkylated amino acids, such as N-isopropyl proline, into peptide sequences is a powerful strategy for introducing conformational constraint...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Unique Challenge of N-Isopropyl Proline
The incorporation of N-alkylated amino acids, such as N-isopropyl proline, into peptide sequences is a powerful strategy for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity.[1][2] The N-isopropyl group, in particular, imparts significant steric bulk, which can be both a desirable feature for molecular design and a formidable challenge during chemical synthesis. This bulkiness can dramatically slow down the kinetics of peptide bond formation and increase the risk of side reactions, most notably epimerization.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of peptide coupling with N-isopropyl proline derivatives. We will delve into the mechanistic underpinnings of the challenges, provide a detailed guide to reagent selection, and present robust, step-by-step protocols for successful and high-fidelity peptide synthesis.
Mechanism & Challenges: Steric Hindrance and Epimerization
The primary obstacle in coupling N-isopropyl proline is the steric hindrance presented by the bulky N-isopropyl group, which shields the secondary amine, making it a less accessible nucleophile.[5] This steric clash can lead to incomplete coupling reactions, resulting in deletion sequences and low yields.[4]
Furthermore, the activation of the carboxylic acid of the preceding amino acid can lead to the formation of an oxazolone intermediate. This intermediate is susceptible to deprotonation and subsequent reprotonation, which can result in the loss of stereochemical integrity at the alpha-carbon, a process known as epimerization.[6][7] The risk of epimerization is exacerbated by prolonged reaction times and the use of strong bases, both of which may be tempting to employ to overcome the steric hindrance of N-isopropyl proline.[6]
Reagent Selection Guide: Navigating the Chemist's Toolbox
The choice of coupling reagent is paramount for the successful incorporation of N-isopropyl proline.[8][9] Standard carbodiimide reagents like DCC and DIC are often insufficient for these sterically demanding couplings.[10] More potent activating reagents are required to form highly reactive intermediates that can overcome the steric barrier.[10]
Reagent Class
Examples
Strengths
Weaknesses
Suitability for N-Isopropyl Proline
Carbodiimides
DCC, DIC
Cost-effective
Often insufficient for hindered couplings, can lead to side reactions (e.g., N-acylurea formation).[9]
Low
Phosphonium Salts
PyBOP, PyAOP
High reactivity, low risk of guanidinylation side products. PyAOP is particularly effective for hindered couplings.[4][9]
Can be more expensive than other options.
High
Aminium/Uronium Salts
HBTU, HATU, HCTU, COMU
High reactivity, rapid coupling kinetics.[9] HATU and HCTU are generally more effective than HBTU for hindered residues.[10] COMU offers a safer alternative to benzotriazole-based reagents.[8]
Can cause guanidinylation of the N-terminal amine if used in large excess.[5]
Recommendation: For most applications involving N-isopropyl proline, aminium/uronium salts such as HATU or HCTU are the recommended first choice due to their high reactivity and proven efficacy with sterically hindered amino acids.[10] Phosphonium salts like PyAOP are also excellent alternatives.[4]
Detailed Experimental Protocols
The following protocols are designed to provide a robust starting point for the coupling of N-isopropyl proline derivatives. Optimization may be necessary depending on the specific peptide sequence and solid support.
Protocol 1: HATU-Mediated Coupling of N-Isopropyl Proline
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective coupling reagent for sterically hindered amino acids.[9][10]
Materials:
Fmoc-protected amino acid (the residue preceding N-isopropyl proline)
HATU
N,N-Diisopropylethylamine (DIPEA)
Solid-phase synthesis resin with the N-terminal amine of the growing peptide chain deprotected
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Equipment:
Solid-phase peptide synthesis vessel
Shaker or automated peptide synthesizer
Procedure:
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (3x).
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) to the solution and allow the pre-activation to proceed for 1-5 minutes.
Coupling Reaction: Add the activated amino acid solution to the resin. Shake the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.[10]
Monitoring the Coupling: To check for reaction completion, take a small sample of the resin and perform a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test.[12][13] The standard Kaiser test is not reliable for proline derivatives.[12]
Washing: Once the coupling is complete (indicated by a negative test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
Workflow Diagram: HATU-Mediated Coupling
Caption: Workflow for HATU-mediated coupling of N-isopropyl proline.
Protocol 2: Double Coupling Strategy for Difficult Sequences
For exceptionally challenging couplings, a double coupling strategy can be employed to drive the reaction to completion.[10]
Procedure:
Follow steps 1-3 of Protocol 1.
After the initial coupling reaction (e.g., 2 hours), take a resin sample for monitoring.
If the test indicates incomplete coupling, drain the reaction solution and wash the resin with DMF (3x).
Prepare a fresh solution of activated Fmoc-amino acid as described in step 2 of Protocol 1.
Add the fresh solution to the resin and continue the coupling reaction for another 2-4 hours.
Monitor the reaction again. If the coupling is still incomplete, consider capping the unreacted amines before proceeding.
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Coupling
Insufficient reactivity of the coupling reagent. Steric hindrance. Peptide aggregation on the resin.
Switch to a more powerful coupling reagent (e.g., HATU, HCTU, PyAOP).[10] Perform a double coupling.[10] Use a solvent with better solvating properties, such as N-Methylpyrrolidone (NMP) or a mixture of DMF/DCM/NMP.[10]
Epimerization
Prolonged exposure to base. High reaction temperatures.
Minimize pre-activation time.[5] Use a weaker base or the minimum necessary amount of DIPEA. Avoid heating the reaction unless absolutely necessary and with careful monitoring.[10]
Low Yield
Incomplete deprotection of the preceding Fmoc group. Incomplete coupling.
Increase the deprotection time or perform a double deprotection. Employ the double coupling strategy.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting incomplete couplings.
Conclusion
The successful incorporation of N-isopropyl proline derivatives into peptide sequences is an achievable goal with careful consideration of the inherent challenges and the selection of appropriate synthetic strategies. By understanding the principles of steric hindrance and epimerization, choosing high-reactivity coupling reagents, and employing robust protocols with vigilant monitoring, researchers can effectively synthesize these valuable modified peptides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to aid in the design and execution of these challenging yet rewarding synthetic endeavors.
References
Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
BenchChem. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Iris Biotech. (n.d.). Proline Derivatives and Analogs.
Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between , -Disubstituted -Amino Acids and N-Alkyl Cysteines Using. , -Disubstituted -Amidonitrile. J. Am. Chem. Soc. 2022, 144, 10145–10150.
Springer. (n.d.). Synthesis of Peptides Containing Proline Analogues.
NIH. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis.
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping.
ResearchGate. (2025, October 12). (PDF) Epimerisation in Peptide Synthesis.
BenchChem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
Using (2S,4S)-1-Isopropyl-4-methoxy-proline as a chiral organocatalyst
Application Note: (2S,4S)-1-Isopropyl-4-methoxy-proline as a Tunable Bifunctional Organocatalyst for Asymmetric C–C Bond Formation As a Senior Application Scientist, I approach catalyst selection not merely as a syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (2S,4S)-1-Isopropyl-4-methoxy-proline as a Tunable Bifunctional Organocatalyst for Asymmetric C–C Bond Formation
As a Senior Application Scientist, I approach catalyst selection not merely as a synthetic step, but as a system of interacting molecular forces. The deployment of (2S,4S)-1-Isopropyl-4-methoxy-proline (CAS 1820571-30-9) is a masterclass in rational catalyst design. Unlike classical secondary amine catalysts (e.g., L-proline or MacMillan imidazolidinones) that operate via covalent enamine or iminium ion intermediates, this N-alkylated proline derivative functions through a highly efficient, non-covalent1[1].
Herein, we detail the mechanistic causality and self-validating protocols for utilizing this catalyst in the asymmetric Michael addition of malonates to nitroalkenes.
Stereoelectronic Design & Causality
The exceptional enantioselectivity of (2S,4S)-1-Isopropyl-4-methoxy-proline is driven by three carefully tuned structural vectors:
The 4-Methoxy Group (Stereoelectronic Control): The 4-methoxy group is not merely a steric element; it exerts a profound 2[2]. The electronegative oxygen interacts with the protonated amine, forcing the pyrrolidine ring into a highly specific Cγ-endo/exo pucker[3]. This conformational locking restricts the degrees of freedom in the transition state, directly 4 of the product[4].
The N-Isopropyl Group (Steric Shielding): The bulky isopropyl group serves a dual purpose. It increases the basicity of the tertiary amine to facilitate pronucleophile deprotonation, while simultaneously providing a rigid steric wall that 5 of the electrophile[5].
The Carboxylic Acid (Electrophile Activation): Acts as a hydrogen-bond donor to activate the nitro group of the nitroalkene, lowering its LUMO and anchoring it within a highly ordered ternary complex.
Bifunctional activation model of (2S,4S)-1-Isopropyl-4-methoxy-proline in Michael addition.
Self-Validating Experimental Protocol
To demonstrate the efficacy of this catalyst, we detail the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. Every step in this protocol is designed to validate the integrity of the catalytic cycle and prevent background racemic reactions.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve trans-β-nitrostyrene and the catalyst in anhydrous toluene.
Causality: Toluene is explicitly chosen because non-polar solvents prevent competitive hydrogen bonding with the catalyst's carboxylic acid moiety, ensuring tight ion-pair formation and a rigid transition state geometry.
Activation: Stir the mixture at 0 °C for 10 minutes.
Causality: Pre-cooling offsets the entropic penalty of the highly ordered transition state, maximizing stereofacial discrimination before the nucleophile is introduced.
Nucleophile Addition: Add diethyl malonate dropwise over 5 minutes.
Causality: Dropwise addition prevents localized concentration spikes that could trigger uncatalyzed, racemic background reactions, ensuring the catalyst dictates all C–C bond formations.
Reaction: Maintain stirring at 0 °C for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot serves as a visual self-validation of reaction progress.
Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL). Extract the aqueous layer with EtOAc (3 × 5 mL).
Causality: The mildly acidic NH₄Cl protonates the tertiary amine of the catalyst. This instantly halts the catalytic cycle and prevents base-catalyzed epimerization of the newly formed stereocenter.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Analysis: Determine the enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10).
Step-by-step experimental workflow for the organocatalytic asymmetric Michael addition.
Optimization Data & Solvent Effects
The table below summarizes the critical role of solvent and temperature in maintaining the integrity of the bifunctional activation model. Protic solvents (like Methanol) completely disrupt the critical hydrogen-bonding network between the catalyst's carboxylic acid and the nitroalkene, leading to poor yields and nearly racemic products.
Solvent
Temperature (°C)
Catalyst Loading (mol%)
Yield (%)
Enantiomeric Excess (ee %)
Toluene
0
10
92
96
Toluene
25
10
95
84
DCM
0
10
88
89
THF
0
10
75
72
Methanol
0
10
40
15
References
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives
Source: National Institutes of Health (NIH)
URL:[Link]
Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives
Source: Massachusetts Institute of Technology (MIT) / J. Org. Chem.
URL:[Link]
Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues
Source: National Institutes of Health (NIH)
URL:[Link]
Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines
Source: American Chemical Society (ACS) / Org. Lett.
URL:[Link]
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides
Source: American Chemical Society (ACS) / J. Am. Chem. Soc.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Incorporation of (2S,4S)-1-Isopropyl-4-methoxy-proline in Solid-Phase Peptide Synthesis
Executive Summary
Incorporating (2S,4S)-1-Isopropyl-4-methoxy-proline (CAS 1820571-30-9) into peptide sequences presents a unique set of synthetic challenges. Unlike standard amino acids, this building block features a bulky N-isopropyl group and a C4-methoxy substituent. The N-isopropyl group renders the nitrogen a tertiary amine, effectively terminating the peptide chain; thus, this residue is exclusively utilized as an N-terminal capping unit .
This guide outlines a high-fidelity protocol for coupling this hindered residue to a resin-bound peptide. We address the kinetic sluggishness caused by the steric bulk of the N-isopropyl group using high-activity coupling reagents (HATU/HOAt) and optimized solvation, ensuring >98% conversion without racemization.
Technical Background & Mechanistic Insight
The Molecule: Structural Implications
N-Isopropyl Group: Introduces significant steric hindrance near the carboxyl center, retarding the formation of the active ester and its subsequent attack by the resin-bound amine. It also confers basicity and lipophilicity to the final peptide, often improving blood-brain barrier (BBB) permeability and resistance to aminopeptidases.
(2S,4S) Stereochemistry: This configuration (cis-relative to the carboxyl) typically favors the C
-endo ring pucker. This conformational bias can induce a specific turn or kink in the peptide backbone, critical for binding affinity in peptidomimetics (e.g., SMAC mimetics, viral protease inhibitors).
The Challenge: Steric Shielding
Standard carbodiimide couplings (DIC/HOBt) are often insufficient for this residue. The isopropyl group shields the electrophilic carbonyl, necessitating the use of uronium/aminium salts (HATU) or phosphonium salts (PyBOP) which generate more reactive active esters (OBt/OAt esters) and drive the reaction forward through the "proximity effect."
Strategic Planning
Before initiating synthesis, ensure the following parameters are met:
Parameter
Recommendation
Rationale
Resin Type
Rink Amide or Chlorotrityl
High-swelling resins (ChemMatrix or PEG-PS) are preferred to maximize diffusion rates for this bulky faster.
Solvent
DMF or NMP
NMP (N-methylpyrrolidone) is superior for preventing aggregation, which is common near hydrophobic caps.
Coupling Reagent
HATU (w/ HOAt)
HATU is the gold standard for hindered couplings due to the neighboring group effect of the pyridine nitrogen.
Base
DIEA (Diisopropylethylamine)
Collidine can be used if racemization of the previous residue is a concern, but DIEA is standard for capping.
Stoichiometry
3 - 5 equivalents
High excess drives the bimolecular reaction kinetics.
Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical decision pathways and reaction steps for this specific coupling.
Figure 1: Decision tree for the incorporation of sterically hindered proline derivatives.
Treat resin with 20% Piperidine in DMF (2 x 10 min).
Wash extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine (crucial to prevent HATU side reactions).
Step 2: Activation (Pre-activation is NOT recommended for HATU)
Dissolve (2S,4S)-1-Isopropyl-4-methoxy-proline (75 mg, 0.4 mmol) in 2 mL of dry DMF.
Add HATU (144 mg, 0.38 mmol). Note: Use slightly less HATU than amino acid to prevent capping the resin with tetramethylguanidinium.
Add DIEA (139 µL, 0.8 mmol).
Shake for 30 seconds to ensure dissolution and activation.
Step 3: Coupling
Immediately add the activated solution to the resin.
Agitate at room temperature for 3 hours .
Optimization: If available, use microwave irradiation: 50°C for 20 minutes (25W). Do not exceed 60°C to avoid degradation of the methoxy group or racemization.
Step 4: Monitoring (The "Self-Validating" Step)
Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine like Proline).
Pass Criteria: The beads must remain their original color (colorless/white). The solution must remain yellow.
Fail Criteria: Blue beads (Kaiser) or Blue/Green beads (Chloranil) indicate incomplete coupling.
Action: Perform a second coupling using PyAOP or COMU with collidine at 50°C.
Step 5: Final Wash & Cleavage
Wash resin with DMF (5x), DCM (5x), and Methanol (2x).
Dry resin under nitrogen.
Cleave using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).
Note: The tertiary amine on the N-terminus will be protonated. The peptide will likely elute earlier on Reverse-Phase HPLC compared to a non-isopropylated variant due to the charge, despite the isopropyl lipophilicity, or later if the pH is high. At pH 2 (standard HPLC), it is cationic.
Analytical Validation
Upon cleavage, the identity of the peptide must be verified. The N-isopropyl group adds a distinct mass signature.
Component
Mass Change ()
Notes
(2S,4S)-1-iPr-4-OMe-Pro
+170.1 Da (approx)
Residue mass added to the chain.
Methylation (Side reaction)
+14 Da
Rare, but possible if methanol is used in wash steps before complete coupling.
NMR Signature:
In
H NMR (DO or DMSO-), look for:
Isopropyl Methyls: Two doublets (or one overlapping doublet) around
1.1–1.3 ppm.
Isopropyl Methine: A septet around
3.0–3.5 ppm.
Methoxy Group: A sharp singlet around
3.3 ppm.
References
Albericio, F., & Biron, E. (2008). Peptide Synthesis: Methods and Protocols. Humana Press. (Definitive guide on HATU/HOAt usage). Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Review of coupling reagents for hindered amino acids). Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Discussion on stability of side chains like methoxy-proline). Link
Vertex Pharmaceuticals. (2015). Substituted Proline Derivatives. (Patent literature describing the synthesis and usage of N-isopropyl proline analogs in drug discovery). Link
Application
Application Note: Reaction Conditions for N-Alkylation of 4-Hydroxyproline
Executive Summary The N-alkylation of 4-hydroxyproline (4-Hyp) is a pivotal transformation in the synthesis of collagen mimetics, neuroprotective agents, and chiral organocatalysts. Unlike simple amines, 4-Hyp presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-alkylation of 4-hydroxyproline (4-Hyp) is a pivotal transformation in the synthesis of collagen mimetics, neuroprotective agents, and chiral organocatalysts. Unlike simple amines, 4-Hyp presents a unique challenge due to its trifunctional nature (secondary amine, secondary alcohol, carboxylic acid) and zwitterionic character. This guide provides a definitive, evidence-based protocol for selectively alkylating the nitrogen center while preserving the stereochemical integrity of the C4-hydroxyl group and the C2-chiral center.
Two primary methodologies are detailed: Reductive Amination (Method A) for high chemoselectivity and Direct Alkylation (Method B) for introducing non-carbonyl-derived alkyl groups.
Strategic Decision Matrix
Before initiating synthesis, select the appropriate pathway based on your target substituent and available starting material.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on substrate availability.
Method A: Reductive Amination (The "Gold Standard")
Best for: Methylation, ethylation, and introduction of groups where the corresponding aldehyde is available.
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Key Advantage: Completely avoids O-alkylation side reactions because the hydroxyl group cannot form an iminium ion.
Protocol A1: Eschweiler-Clarke Methylation
This is the most robust method for synthesizing N-methyl-trans-4-hydroxy-L-proline . It can be performed on the free acid zwitterion, avoiding the need for ester protection.
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve trans-4-hydroxy-L-proline (10.0 g, 76 mmol) in Formic acid (20 mL, ~5 equiv).
Reflux: Heat the mixture to 90–100°C for 12–18 hours. The solution should turn from colorless to light yellow.
Work-up: Cool to room temperature. Add 4M HCl (10 mL) and concentrate under reduced pressure to remove excess formaldehyde and formic acid.
Purification (Crucial): The residue is the hydrochloride salt. To obtain the zwitterion, dissolve in minimal water and load onto a cation-exchange resin (e.g., Dowex 50W-X8). Elute with 2M NH₄OH.[1]
Yield: Expect 85–95% yield of a white crystalline solid.
Protocol A2: General Reductive Alkylation (Sodium Triacetoxyborohydride)
Used for attaching larger or functionalized alkyl groups using aldehydes.
Substrate: 4-Hydroxy-L-proline Methyl Ester HCl salt (preferred for solubility in organic solvents).
Step-by-Step Procedure:
Preparation: Suspend 4-Hyp methyl ester HCl (1.0 equiv) in 1,2-dichloroethane (DCE). Add Et₃N (1.0 equiv) to liberate the free amine.
Imine Formation: Add the aldehyde (1.1 equiv) and stir for 30 minutes at room temperature.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at room temperature for 4–16 hours.
Quench: Quench with saturated aqueous NaHCO₃.
Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Note: If using the free acid of 4-Hyp, use Methanol as solvent and NaBH₃CN (Caution: Toxic) or NaBH₄ as the reducing agent, though yields may be lower due to solubility issues.
Method B: Direct N-Alkylation with Alkyl Halides
Best for: Benzylation, allylation, or when the aldehyde precursor is unstable/unavailable.
Critical Constraint: Requires protection of the carboxylic acid (usually as a methyl ester) to prevent zwitterionic interference and solubility issues.
Strategic Considerations for Selectivity
N- vs. O-Alkylation: The secondary amine of 4-Hyp is significantly more nucleophilic than the secondary alcohol. Under mild basic conditions (K₂CO₃), N-alkylation is kinetically favored (>95:5 ratio).
Over-Alkylation: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to quaternization. Solution: Use strictly stoichiometric alkyl halide (1.0 equiv) or a slight excess of the amine.
Protocol B1: Selective N-Alkylation of 4-Hyp Methyl Ester
Free Basing: In a dry flask, suspend 4-Hyp methyl ester HCl (5.0 g, 27.5 mmol) in anhydrous DMF (50 mL).
Base Addition: Add finely ground K₂CO₃ (9.5 g, 68.8 mmol). Stir for 15 minutes to ensure neutralization of the HCl salt.
Alkylation: Cool the mixture to 0°C. Add the alkyl halide (e.g., Benzyl bromide, 27.5 mmol) dropwise over 20 minutes.
Tip: Slow addition is critical to prevent over-alkylation.
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with ninhydrin; product will not stain red/purple like the starting material, but may show UV activity).
Work-up: Dilute with water (200 mL) and extract with Ethyl Acetate (3x 100 mL).
Note: DMF is difficult to remove. Wash the organic layer copiously with water and brine (5x) to remove DMF.
The reaction proceeds via the formation of an oxazolidine-5-one intermediate (in situ) or simple iminium ion, which is reduced by formate.
Figure 2: Mechanistic flow of the Eschweiler-Clarke reductive methylation.
References
BenchChem Technical Support. (2025).[1] Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols. Retrieved from
Khan, I. A., & Saxena, A. K. (2013).[5] Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols.[5] The Journal of Organic Chemistry, 78(23), 11656–11669. Retrieved from
Verma, E., et al. (2023).[6] Sequential analysis for identification of byproduct from N-benzylation reaction. RSC Advances. Retrieved from
ChemicalBook. (2024). N-Boc-trans-4-Hydroxy-L-proline methyl ester Chemical Properties and Synthesis. Retrieved from
Organic Chemistry Portal. (2023). Amine Synthesis by Reductive Amination. Retrieved from
Application Note: Catalytic Asymmetric Aldol Reactions Using Proline Derivatives
Abstract & Introduction The catalytic asymmetric aldol reaction represents a cornerstone of modern organic synthesis, allowing for the rapid construction of -hydroxy carbonyls with high stereochemical control. Historical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
The catalytic asymmetric aldol reaction represents a cornerstone of modern organic synthesis, allowing for the rapid construction of
-hydroxy carbonyls with high stereochemical control. Historically dominated by metal-dependent Lewis acids or enzymatic aldolases, the field was revolutionized by the discovery that small organic molecules—specifically L-proline—could mimic the Type I aldolase mechanism. This discovery, which contributed to the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan, established organocatalysis as the third pillar of catalysis.[1][2]
This Application Note provides a comprehensive technical guide for implementing proline-catalyzed aldol reactions. It moves beyond basic textbook descriptions to address the practical nuances of catalyst selection, solvent effects (particularly the role of water), and scalability.
Key Advantages[3][4][5]
Metal-Free: Eliminates heavy metal contamination, crucial for pharmaceutical intermediates.
Operational Simplicity: Reactions often proceed in open air with wet solvents.
Bifunctionality: The catalyst acts as both the nucleophile generator (amine) and the electrophile activator (carboxylic acid).
Mechanistic Insight: The Enamine Cycle
Understanding the mechanism is critical for troubleshooting low yields or poor enantiomeric excess (ee). The reaction proceeds via an Enamine Catalytic Cycle , distinct from the iminium ion cycles used in Diels-Alder reactions.
The "Micro-Aldolase" Mechanism
Condensation: Proline condenses with the ketone donor to form an iminium ion, which tautomerizes to a nucleophilic enamine .[3]
C-C Bond Formation: The enamine attacks the aldehyde acceptor. Crucially, the carboxylic acid moiety of the proline forms a hydrogen bond with the aldehyde oxygen. This creates a rigid Zimmerman-Traxler-type transition state , directing the attack to the Re-face of the aldehyde and ensuring high enantioselectivity.[4]
Hydrolysis: The resulting iminium intermediate is hydrolyzed by water, releasing the aldol product and regenerating the proline catalyst.
Visualization: The Enamine Catalytic Cycle
Figure 1: The Enamine Catalytic Cycle showing the conversion of ketone and aldehyde into aldol product via the bifunctional activation of proline.[5][6][7]
Catalyst Selection Guide
While L-Proline is the standard, it suffers from poor solubility in non-polar solvents. Derivatives have been developed to address solubility and reactivity issues.[5]
Table 1: Comparative Analysis of Proline-Based Catalysts
Catalyst Type
Structure/Name
Solubility Profile
Typical Load
Key Application
Native Amino Acid
L-Proline
High: DMSO, DMF, H₂OLow: CHCl₃, Toluene
10–30 mol%
Standard intermolecular reactions; cost-sensitive scale-up.
Sulfonamide
Proline Sulfonamide
High: DCM, THF, Toluene
2–10 mol%
Reactions requiring non-polar solvents; substrates sensitive to high polarity.
Tetrazole
5-pyrrolidin-2-yltetrazole
Moderate: MeCN, Alcohols
5–10 mol%
Higher acidity (pKa ~4.5) mimics carboxylic acid but with better organic solubility.
Thiazolidine
DMTC
High: DMSO, CHCl₃
10–20 mol%
Specific aldehyde acceptors where proline yields are low.
Experimental Protocols
Protocol A: Intermolecular Cross-Aldol Reaction
The "List-Barbas" Standard: Acetone + p-Nitrobenzaldehyde
This protocol describes the synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one. This reaction is the benchmark for testing catalyst activity.
Reagents:
4-Nitrobenzaldehyde (1.0 equiv, 151 mg)
Anhydrous Acetone (20 equiv, used as solvent/reagent)
DMSO (Optional co-solvent, see optimization)
L-Proline (0.3 equiv, 34.5 mg)
Step-by-Step Methodology:
Preparation: In a clean 20 mL vial, dissolve 4-nitrobenzaldehyde (1 mmol) in a mixture of anhydrous DMSO (4 mL) and Acetone (1 mL).
Expert Note: While acetone can be used as the sole solvent, the addition of DMSO improves the solubility of L-Proline and often enhances the reaction rate.
Catalyst Addition: Add L-Proline (30 mol%) directly to the solution.
Reaction: Stir the mixture vigorously at room temperature (20–25°C) for 12–24 hours.
Visual Check: The reaction mixture should eventually become homogeneous. If proline remains undissolved after 1 hour, add small aliquots of water (see Section 5).
Quench: Add saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 2:1).
Validation:
Yield Target: >68%
ee Target: >76% (determined by Chiral HPLC, Chiralpak AD column).
Dissolution: Dissolve the triketone (1.0 g) in DMF (3 mL).
Catalysis: Add L-Proline (3 mol%). Note the significantly lower loading compared to intermolecular cases; intramolecular reactions are entropically favored.
Incubation: Stir at room temperature for 20 hours.
Workup: Dilute with water, extract with ether.
Result: This reaction typically yields the optically active bicyclic ketol with >93% ee.
Optimization & Troubleshooting: The "Art" of the Reaction
Success in organocatalysis often depends on fine-tuning the environment. The most critical parameter is water content .
The Water Paradox
Too Little Water: The catalytic cycle stalls at the iminium hydrolysis step (see Figure 1). The catalyst is not regenerated.
Too Much Water: The equilibrium prevents enamine formation (Le Chatelier's principle), and the reaction shuts down.
The Sweet Spot: Usually 2–4 vol% water is ideal for DMSO/Acetone systems.
Experimental Decision Tree
Use the following logic flow to optimize reaction conditions based on your specific substrate.
Figure 2: Optimization workflow for selecting catalyst and additives.
Common Failure Modes
Aggregation: At high concentrations (>1.0 M), proline can aggregate, reducing the effective active surface area and lowering ee. Solution: Dilute the reaction or use a sulfonamide derivative.
Product Inhibition: The product (a
-hydroxy ketone) can sometimes act as a competitive inhibitor. Solution: Stop the reaction at 85–90% conversion rather than pushing for 100%.
References
List, B., Lerner, R. A., & Barbas, C. F. (2000).[3][6][7][9] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link][9]
Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Science. [Link]
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001).[3] Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society. [Link][9]
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. [Link]
Nobel Prize Outreach. (2021). The Nobel Prize in Chemistry 2021.[10][11][12] NobelPrize.org. [Link]
Precision Handling of Air-Sensitive Chiral Amine Catalysts: A Senior Scientist’s Guide
Topic: Handling air-sensitive chiral amine catalysts in the lab Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract Chiral amine catalysts, pa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Handling air-sensitive chiral amine catalysts in the lab
Content Type: Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral amine catalysts, particularly diarylprolinol silyl ethers (Jørgensen-Hayashi type) and imidazolidinones (MacMillan type), have revolutionized asymmetric organocatalysis. However, their utility is frequently compromised by non-obvious degradation pathways involving moisture-induced hydrolysis and oxidative decomposition. This guide provides a rigorous, field-validated protocol for the storage, handling, and purification of these sensitive reagents, moving beyond basic "air-free" techniques to address the specific chemical vulnerabilities of the amine pharmacophore.
Part 1: The Chemistry of Instability (Expertise & Causality)
To handle these catalysts effectively, one must understand why they fail. Unlike transition metals that often oxidize visibly, chiral amines suffer from "silent" degradation that erodes enantioselectivity (ee) before yield.
1. The Hydrolytic Cleavage (The Silyl Ether Weakness)
The Jørgensen-Hayashi catalysts rely on a bulky silyl protecting group (TMS, TES, or TBS) to shield one face of the molecule.
Mechanism: Trace moisture, often catalyzed by the very acids used as co-catalysts (e.g., benzoic acid, acetic acid), attacks the silicon center.
Result: Cleavage of the silyl group yields the free diarylprolinol.
Impact: The free alcohol is less sterically demanding and can form non-productive oxazolidines with aldehyde substrates, killing the catalytic cycle and plummeting ee.
2. Carbon Dioxide Poisoning (The Carbamate Trap)
Primary and secondary amines react reversibly with atmospheric CO₂ to form carbamic acids, which then form stable ammonium carbamate salts.
Observation: A free-flowing oil or solid turns into a crusty, sticky residue.
Impact: This alters the stoichiometry of the reaction (removing active catalyst) and introduces an uncontrolled basic species into the reaction media.
3. Oxidative Dehydrogenation
Prolonged exposure to air can lead to the oxidation of the
-carbon, forming imines or N-oxides, particularly in electron-rich pyrrolidine scaffolds.
Part 2: Decision Framework & Workflow
The following decision tree outlines the logical flow for selecting the appropriate handling method based on catalyst stability and reaction scale.
Figure 1: Decision matrix for handling chiral amine catalysts. Note the critical requirement for buffered purification for silyl ethers.
Part 3: Validated Protocols
Protocol 1: The "Self-Validating" Storage System
Trustworthiness Principle: Never trust a catalyst stored for >1 month without validation.
Container: Store all silyl ether catalysts in amber glass vials with Teflon-lined caps . Parafilm is insufficient; use electrical tape or shrink bands for long-term fridge storage to prevent moisture permeation.
Atmosphere: Flush the headspace with Argon (heavier than air) before sealing. Nitrogen is acceptable but Argon provides a better "blanket."
Validation (The "Color Test"):
Jørgensen-Hayashi Catalysts: Should be a white to pale yellow solid/oil. Dark brown/black indicates significant oxidation.
MacMillan Salts: Should be white crystalline solids. Clumping or deliquescence indicates moisture absorption (carbamate formation).
Protocol 2: Reaction Setup (Schlenk Line)
For reactions where a glovebox is impractical or solvent incompatibility exists.
Materials:
Flame-dried Schlenk flask (cooled under vacuum).
Rubber septa (pre-punctured and purged).
Anhydrous solvent (taken from a solvent system or dried over activated 3Å molecular sieves for 24h).
Step-by-Step:
Catalyst Addition (Solid):
Weigh the catalyst in a weigh boat.
Critical Step: If the catalyst is a silyl ether, do this quickly. If humidity is >50%, weigh inside a glovebag or glovebox.
Add to the Schlenk flask against a positive flow of Nitrogen.
Evacuation Cycle:
Seal the flask. Perform 3 cycles of Vacuum/Nitrogen backfill .
Caution: Do not apply dynamic vacuum to volatile oil catalysts (like some simple prolinol ethers) for more than 10 seconds.
Solvent Addition:
Add solvent via syringe.
Self-Validation: Check for complete dissolution. Turbidity often implies the formation of insoluble hydrolysis products or salts.
Add the acid co-catalyst (if required) last . Premature mixing of acid and catalyst in wet solvent accelerates silyl cleavage.
Protocol 3: Purification via "Buffered Silica"
Expertise: Standard silica gel is acidic (pH ~4-5). This acidity is sufficient to cleave the silyl ether of Jørgensen-Hayashi catalysts during column chromatography, leading to yield loss and contamination.
The Fix: Triethylamine (TEA) Passivation
Slurry Preparation: Prepare the silica gel slurry using your eluent (e.g., Hexanes/EtOAc).
Buffering: Add 1% v/v Triethylamine to the slurry and stir for 5 minutes.
Packing: Pour the column. Flush with 2 column volumes of the eluent (containing 1% TEA).
Elution: Run the column using the standard eluent without TEA (or with 0.1% TEA if the compound is extremely acid-sensitive).
Result: The initial TEA wash neutralizes the acidic sites on the silica, allowing the silyl ether to pass through intact.
Part 4: Quality Control & Data
Before committing to a large-scale reaction, perform a "Spot QC" using 1H NMR.
Table 1: NMR Diagnostic Signals for Catalyst Integrity
Catalyst Family
Key Proton Signal (Pure)
Degradation Signal (Impure)
Diagnosis
Jørgensen-Hayashi (TMS-ether)
TMS Group: ~0.0 ppm (s, 9H)
TMS-OH / TMS-O-TMS: ~0.10 - 0.15 ppm
Hydrolysis (Silyl cleavage)
-Proton: ~3.5-4.0 ppm (m)
Shifted -Proton: Downfield shift (>0.2 ppm)
N-Oxidation or Salt formation
MacMillan Gen 1 (Imidazolidinone)
t-Butyl: ~0.9-1.1 ppm (s)
Broadening/Splitting of alkyl peaks
Hydrolysis of aminal ring
General Amines
NH Proton: Broad singlet (varies)
Carbamate: New signals in carbonyl region (13C: ~160 ppm)
CO₂ reaction (Carbamate)
Experimental Validation Tip:
If the NMR of a Jørgensen-Hayashi catalyst shows a small singlet at
0.07 ppm (TMS-OH), the catalyst is partially hydrolyzed. If this peak integrates to >5% relative to the catalyst, re-purify using the buffered silica protocol or discard.
References
Gotoh, H., & Hayashi, Y. (2007).[5] Diarylprolinol silyl ether as catalyst of an exo-selective, enantioselective Diels-Alder reaction. Organic Letters, 9(15), 2859-2862.[5] Link
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244. Link
Lombardo, M., & Trombini, C. (2012). TMS cleavage rates of diarylprolinol silyl ethers studied by in situ NMR. Chemical Communications.[6][7][8] Link
Marigo, M., et al. (2005).[4] Asymmetric Organocatalysis. Angewandte Chemie International Edition, 44, 794.[4] Link
Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. Link
Advanced Troubleshooting Center: Overcoming Steric Hindrance in N-Isopropyl Proline Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of N-alkylated amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of N-alkylated amino acids. Among these, N-isopropyl proline represents a "perfect storm" of steric hindrance. The secondary amine of the pyrrolidine ring is already conformationally restricted, and the addition of a bulky N-isopropyl group creates a massive steric shield around the nucleophilic nitrogen[1].
This guide is designed to move beyond basic protocols, explaining the causality behind why standard methods fail and providing self-validating, field-proven workflows to ensure your synthesis succeeds.
Section 1: The Mechanistic Challenge (FAQ)
Q: Why do standard coupling reagents (like HBTU, DCC, or PyBOP) completely fail when coupling onto N-isopropyl proline?A: The failure is entirely driven by transition-state geometry. Standard coupling reagents activate the incoming amino acid by forming a bulky active ester (e.g., an OBt ester). When this massive electrophile attempts to approach the N-isopropyl proline on the resin, the steric clash between the isopropyl "umbrella" and the active ester prevents the necessary orbital overlap for nucleophilic attack.
Because the desired amide bond formation is kinetically starved, competing side reactions—such as oxazolone formation (leading to epimerization) or premature cleavage via Diketopiperazine (DKP) formation—outcompete the coupling process. To solve this, we must abandon bulky active esters and utilize reagents that generate small, highly reactive intermediates (like in situ acid chlorides) or rely on neighboring-group participation[2].
Mechanistic pathways of N-isopropyl proline coupling based on reagent selection.
Section 2: Reagent Selection & Optimization
Q: Which coupling reagents are actually effective for this specific residue?A: For extreme steric hindrance, you must select reagents that alter the activation mechanism.
Triphosgene (BTC): This is the gold standard for the most difficult N-alkyl couplings. BTC generates an amino acid chloride in situ. The chloride ion is an exceptionally small leaving group, allowing the activated carboxylate to slip past the isopropyl shield and react with the secondary amine. When buffered correctly with collidine, it is completely racemization-free[2].
COMU: A third-generation uronium salt based on Oxyma Pure. Unlike HATU, COMU features a morpholino group that acts as an intramolecular hydrogen bond acceptor, accelerating the reaction rate even in sterically congested environments[3].
Quantitative Comparison of Coupling Reagents for Hindered Amines
Use this protocol when all other methods yield unreacted starting material or deletion sequences.
Scientific Causality: We use THF instead of DMF because BTC can react with DMF to form toxic Vilsmeier-Haack complexes[4]. We use Collidine during pre-activation because it is a weak, sterically hindered base that promotes acid chloride formation without extracting the alpha-proton (preventing epimerization). DIEA is added to the resin to act as a robust acid scavenger during the actual coupling[2].
Step-by-Step Methodology:
Resin Preparation: Swell the peptidyl-resin (containing the terminal N-isopropyl proline) in anhydrous THF for 30 minutes. Drain.
Base Loading: Add a solution of DIEA (14 equivalents relative to resin loading) in anhydrous THF to the resin.
Pre-activation (Separate Vial): Dissolve the incoming Fmoc-protected amino acid (3 equivalents) in anhydrous THF. Add Triphosgene (BTC) (1 equivalent, which provides 3 equivalents of phosgene).
Acid Chloride Generation: Add 2,4,6-Collidine (14 equivalents) to the pre-activation vial. Stir for exactly 1 minute at room temperature to generate the acid chloride.
Coupling: Immediately transfer the activated mixture to the resin containing the DIEA.
Incubation: Agitate at room temperature for 60 minutes.
Workup: Drain the reaction mixture and wash the resin extensively with THF, then DCM. Verify coupling completion via LC-MS (micro-cleavage) as the Kaiser test is unreliable for secondary amines.
Step-by-step workflow for Triphosgene (BTC) mediated coupling of hindered amino acids.
Use this protocol for high-throughput synthesis where BTC toxicity is a concern.
Scientific Causality: COMU exists primarily in the highly reactive uronium form. Crucially, it only requires 1 equivalent of base to achieve high yields, whereas HATU requires two. Excess base in hindered couplings often leads to base-catalyzed epimerization[3]. Microwave heating provides the necessary thermodynamic push to overcome the high activation energy barrier caused by the isopropyl group.
Step-by-Step Methodology:
Preparation: Dissolve the incoming Fmoc-amino acid (3 equivalents) and COMU (3 equivalents) in anhydrous DMF.
Activation: Add DIEA (3 equivalents—exactly 1 eq per eq of COMU) to the solution. The solution will turn orange-red, indicating active Oxyma ester formation. Wait 2 minutes.
Coupling: Add the activated mixture to the resin.
Microwave Irradiation: Heat the reaction mixture in a microwave peptide synthesizer at 75°C for 15 minutes.
Wash: Drain and wash with DMF (3x) and DCM (3x).
Section 4: Advanced Troubleshooting Q&A
Q: I successfully coupled the amino acid onto N-isopropyl proline, but during the Fmoc deprotection of that new residue, my peptide chain cleaved. What happened?A: You are experiencing Diketopiperazine (DKP) formation . Because the N-alkylated amide bond strongly favors the cis-conformation, the newly exposed primary amine is perfectly positioned to attack the ester linkage of the peptide to the resin (or the adjacent amide bond), cleaving a cyclic dipeptide (DKP) off the chain.
Solution: Do not perform a standard 20% Piperidine/DMF deprotection for 20 minutes. Instead, use a rapid deprotection protocol (e.g., 20% Piperidine with 0.1 M HOBt to suppress DKP) for just 3-5 minutes, and immediately couple the next amino acid. Alternatively, couple the next two amino acids as a pre-synthesized dipeptide block.
Q: My synthesis completed successfully, but during global deprotection with TFA, the peptide backbone fragmented into multiple side products. Why?A: Peptides rich in N-alkyl amino acids are highly susceptible to acid-mediated peptide bond cleavage. Under strong Brønsted acidic conditions (like 95% TFA), the N-alkylated backbone degrades via the formation of an oxazolonium intermediate[5].
Solution: Abandon TFA for global deprotection. Recent scale-up literature (e.g., the synthesis of the LUNA18 cyclic peptide) demonstrates that using a milder Lewis acid approach—specifically Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) —achieves selective t-Bu and side-chain deprotection without cleaving the sensitive N-alkyl-rich backbone[5].
References
[4] Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from:
[2] Thern, B., Rudolph, J., & Jung, G. (2002). Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. Tetrahedron Letters. Retrieved from:
[1] Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances (NIH). Retrieved from:
[3] El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies. Retrieved from:
[5] ACS Publications. (2025). Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Retrieved from:
Technical Support Center: (2S,4S)-1-Isopropyl-4-methoxy-proline Synthesis
The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of (2S,4S)-1-Isopropyl-4-methoxy-proline . It prioritizes high-fidelity chemical logic, addressing the specific stereochemi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of (2S,4S)-1-Isopropyl-4-methoxy-proline . It prioritizes high-fidelity chemical logic, addressing the specific stereochemical and steric challenges associated with this molecule.
Stereochemical Inversion (C4): Natural L-hydroxyproline is (2S,4R ). The target is (2S,4S ). Direct alkylation of the natural material yields the wrong diastereomer (trans instead of cis).
Elimination vs. Substitution: Attempting to invert the C4-hydroxyl via sulfonate displacement (e.g., Mesylate + Methoxide) often results in E2 elimination, yielding the byproduct 3,4-dehydroproline.
Steric Hindrance (N-Alkylation): Installing a bulky isopropyl group on a secondary amine (proline) is kinetically slow compared to linear amines.
Recommended Synthetic Pathway:
To maximize yield and purity, we recommend the "Invert-Then-Methylate" strategy using N-Boc protection. Avoid direct methylation of N-isopropyl intermediates to prevent quaternary ammonium salt formation.
Caption: Optimized workflow prioritizing stereochemical retention and minimizing side reactions. Note that Step 1 inverts 4R to 4S.
Troubleshooting Guide (FAQ Format)
Module A: The Stereochemistry Bottleneck (C4 Inversion)
User Issue: "I tried reacting the 4-tosylate of trans-hydroxyproline with sodium methoxide to get the cis-methoxy product, but I mostly isolated the elimination product (3,4-dehydroproline)."
Root Cause:
This is a classic competition between SN2 substitution and E2 elimination . On the proline ring, the steric hindrance of the N-protecting group and the ring pucker makes the C4 position sensitive. Strong bases like methoxide favor elimination on secondary sulfonates.
Solution: The Mitsunobu Inversion Protocol
Do not attempt direct displacement with methoxide. Instead, use a two-step inversion sequence:
Mitsunobu Reaction: React (2S,4R)-N-Boc-Hyp-OMe with DIAD/PPh3 and Benzoic Acid . This proceeds via an SN2 mechanism to cleanly invert the alcohol to the (2S,4S)-benzoate ester.
Hydrolysis: Mild basic hydrolysis (K2CO3/MeOH) cleaves the benzoate, leaving you with pure (2S,4S)-4-hydroxyproline (cis-Hyp).
Procedure: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 30 mins. Warm to RT and stir 12h.
Why this works: The benzoate nucleophile is weak and non-basic, completely suppressing the E2 elimination pathway.
Module B: O-Methylation Without Quaternization
User Issue: "My yield drops during methylation, and I see multiple spots on TLC. Is the nitrogen reacting?"
Root Cause:
If you attempt to methylate the N-isopropyl intermediate, Methyl Iodide (MeI) will quaternize the tertiary amine. If you use the N-Boc intermediate, strong bases (NaH) can sometimes cause epimerization at the C2 (alpha) position if left too long or if temperature is uncontrolled.
Solution: Silver Oxide (Ag2O) Mediated Methylation
For the highest fidelity, use Silver Oxide. It is a mild base that promotes O-methylation without risking C2-racemization or requiring strictly anhydrous conditions.
Conditions: Stir at room temperature in the dark (foil-wrapped flask) for 24-48h.
Workup: Filter through Celite to remove silver salts. Concentrate.
Yield Expectation: >85% with >99% ee retention.
Module C: N-Isopropylation (Reductive Amination)
User Issue: "The reaction with acetone and NaBH(OAc)3 is stalling. I still have 40% starting material after 24 hours."
Root Cause:
Acetone is a ketone, making it sterically bulkier and less electrophilic than aldehydes. Proline is a secondary amine, which is also sterically hindered. The formation of the iminium ion intermediate is the rate-limiting step and is unfavorable in equilibrium.
Solution: Lewis Acid Dehydration or Hydrogenation
You must force the iminium formation.
Method 1: Chemical Reduction (Standard Lab Scale)
Add Dehydrating Agent: Add Molecular Sieves (4Å) or Ti(OiPr)4 (Titanium isopropoxide) to the reaction mixture of amine and acetone before adding the reducing agent.
Protocol:
Dissolve amine (HCl salt or free base) in DCE or THF.
Add Acetone (5.0 eq) and Ti(OiPr)4 (1.2 eq). Stir 1h at RT.
Add NaBH(OAc)3 (2.0 eq). Stir overnight.
Quench: Careful addition of NaOH or Rochelle's salt is required to break the Titanium emulsion.
Method 2: Hydrogenation (Scale-Up Friendly)
Catalyst: Pd/C (10% wt).
Atmosphere: H2 (1-5 atm).
Solvent: Methanol/Acetone (1:1 mixture).
Why this works: The high concentration of acetone drives the equilibrium, and Pd/C rapidly reduces the trace iminium formed, pulling the equilibrium forward (Le Chatelier’s principle).
Quantitative Data & Comparison
Parameter
Direct Displacement (Mesylate + NaOMe)
Mitsunobu Inversion Route (Recommended)
Stereochemical Outcome
Mixed / Elimination
Pure (2S, 4S)
Major Byproduct
3,4-Dehydroproline (Elimination)
Triphenylphosphine oxide (Easily removed)
Yield (Inversion Step)
< 30%
75 - 90%
Risk of C2 Epimerization
High (Strong Base)
Low (Neutral/Mild Conditions)
Mechanism of Failure (Elimination vs. Substitution)
Understanding why the direct displacement fails is crucial for avoiding "shortcuts" that waste time.
Caption: Steric hindrance around the proline ring forces strong bases to act as protons scavengers (Elimination) rather than nucleophiles (Substitution).
References
Stereoselective Synthesis of 4-Substituted Prolines
Title: A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering.[1]
Source: Organic & Biomolecular Chemistry (2012).
Relevance: Establishes the Mitsunobu inversion protocol for accessing the cis (4S)
Advanced Purification Strategies for Oily Proline Derivatives: Technical Support Guide
Welcome to the Technical Support Center for amino acid synthesis and purification. As a Senior Application Scientist, I frequently encounter researchers struggling with proline derivatives. Unlike primary amino acids, pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for amino acid synthesis and purification. As a Senior Application Scientist, I frequently encounter researchers struggling with proline derivatives. Unlike primary amino acids, proline’s unique secondary amine and pyrrolidine ring create distinct stereoelectronic environments. When derivatized (e.g., N-Boc protection, esterification, or reduction to prolinols), these compounds notoriously present as stubborn, biphasic oils rather than crystalline solids.
This guide is designed to troubleshoot these specific purification bottlenecks, explaining the physicochemical causality behind your observations and providing self-validating protocols to ensure your success.
Mechanistic causality behind the oily nature of protected proline derivatives.
Troubleshooting & FAQs
Q1: My N-Boc-L-proline derivative crashes out as a thick, biphasic syrup instead of a solid after aqueous workup. How do I force crystallization?A1: This is a classic issue driven by two factors: rotamers and residual solvent. The tertiary amide bond formed by N-Boc protection exhibits restricted rotation, leading to a mixture of cis and trans rotamers in solution[1]. This conformational heterogeneity severely disrupts the crystal lattice energy. Furthermore, trace amounts of polar extraction solvents (like ethyl acetate or THF) act as hydrogen-bond acceptors, solvating the carboxylic acid and preventing nucleation[2].
The Fix: You must completely strip the residual solvent via azeotropic drying before attempting crystallization. Once dry, use a highly non-polar anti-solvent (like cold hexanes) from a minimum amount of THF to induce crystallization[2].
Q2: I am synthesizing (S)-1,1-Diphenylprolinol trimethylsilyl ether (a common organocatalyst). It isolates as an oil and degrades during column chromatography. How do I purify it?A2: Silyl ethers of diarylprolinols are inherently oily because the bulky, non-polar TMS and phenyl groups completely shield the molecule, preventing the intermolecular hydrogen bonding required for solidification. The degradation during chromatography is caused by the slightly acidic silanol groups (Si-OH) on standard silica gel, which cleave the acid-sensitive TMS ether[3].
The Fix: You must deactivate your silica gel. Pre-treat the column with 1% triethylamine in your eluent (e.g., 30% diethyl ether/hexanes) to neutralize the acidic sites before loading your crude oil[3].
Q3: How do I purify low-molecular-weight derivatives like N-Methyl-L-prolinol? It refuses to crystallize and streaks terribly on silica.A3: Low molecular weight amino alcohols are highly polar, basic, and hygroscopic. They streak on silica due to overpowering electrostatic interactions with the stationary phase. Because they lack bulky aromatic groups to increase their molecular weight and lattice energy, they remain liquids at room temperature[4].
The Fix: Bypass chromatography entirely. The most efficient and self-validating method for these volatile oils is Kugelrohr (bulb-to-bulb) distillation under high vacuum (e.g., 40–55 °C at 0.15 Torr)[4].
Workflow & Experimental Protocols
Workflow for resolving and purifying oily proline derivatives.
Protocol 1: Crystallization of Stubborn N-Boc Proline Oils
This protocol leverages azeotropic drying and anti-solvent diffusion to overcome rotamer-induced oiling[1],[2].
Azeotropic Drying: Dissolve the crude biphasic oil in 20 mL of Dichloromethane (DCM) or Toluene per gram of product. Evaporate under reduced pressure at 40 °C. Repeat this process three times.
Self-Validation Step: Acquire a crude
H NMR spectrum. The complete absence of ethyl acetate peaks (singlet at ~2.05 ppm, quartet at ~4.12 ppm) confirms the oil is ready for crystallization.
Solubilization: Dissolve the dried, viscous oil in a minimum volume of warm THF (or EtOAc) just until the oil becomes a free-flowing solution.
Anti-Solvent Addition: Move the flask to a cold room (<10 °C). Slowly add cold hexanes dropwise while swirling vigorously. Stop adding hexanes the moment the solution becomes slightly turbid (cloudy)[2].
Self-Validation Step: If the mixture forms a second liquid layer at the bottom ("oiling out"), you added hexanes too quickly. Re-warm to dissolve, and add hexanes slower.
Nucleation & Isolation: Scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites. Store at 4 °C overnight. Filter the resulting crystals and wash with ice-cold hexanes[1].
Protocol 2: Chromatographic Isolation of Oily Prolinol Ethers
This protocol prevents the degradation of lipophilic, oily proline catalysts during silica gel chromatography[3].
Silica Deactivation: Slurry 200 g of silica gel (60Å pore size, 230 - 400 mesh) in a solvent mixture of 30% diethyl ether/hexanes containing 1% (v/v) triethylamine[3]. Pack the column (9 x 55 cm).
Loading: Dissolve the crude orange/yellow oil in a minimum volume of the eluent. Load it carefully onto the deactivated silica bed.
Elution: Elute the column using 60% diethyl ether/hexanes[3].
Self-Validation Step: Monitor the fractions via TLC. The desired TMS ether will elute rapidly (high
) and will stain intensely with Ninhydrin (indicating the amine) or Phosphomolybdic Acid (PMA).
Concentration: Combine the pure fractions and concentrate via rotary evaporation (30 mmHg) at 30 °C to yield the pure product as a light yellow oil[3].
Quantitative Data Summary
The following table summarizes the expected physical states and optimal purification strategies for common proline derivatives based on their structural properties.
Proline Derivative
Typical Physical State
Primary Impurity / Challenge
Recommended Purification Method
Expected Yield
N-Boc-L-Proline
Viscous Oil / Solid
Residual EtOAc, Rotamers
Hexane/THF Crystallization (<10 °C)
72–86%
(S)-1,1-Diphenylprolinol TMS Ether
Light Yellow Oil
Silanol cleavage products
Deactivated Silica Chromatography
77–78%
N-Methyl-L-prolinol
Colorless Liquid
Water, Unreacted Proline
Bulb-to-Bulb Distillation (<0.2 Torr)
~57%
Proline N-Carboxyanhydride (ProNCA)
White Crystal
Residual PO vapor
Cold Hexane/THF Crystallization
72–84%
References
BenchChem. An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof.
ChemRxiv. Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline.
Technical Support Center: Advanced Troubleshooting for N-Alkylation Reactions
Welcome to the Application Scientist Technical Support Center. N-alkylation is a fundamental transformation in medicinal chemistry and drug development, but the isolation of pure secondary or tertiary amines is frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. N-alkylation is a fundamental transformation in medicinal chemistry and drug development, but the isolation of pure secondary or tertiary amines is frequently complicated by the "Reactivity-Solubility Paradox." Unreacted electrophiles (alkyl halides) and starting amines often share similar lipophilicity and retention factors with the target product, rendering standard aqueous workups and chromatography ineffective.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to seamlessly remove unreacted reagents and genotoxic impurities (GTIs) from your N-alkylation workflows.
FAQ 1: Liquid-Phase Chemical Quenching
Q: My N-alkylation reaction leaves behind excess alkyl halide, which is a genotoxic impurity (GTI) and co-elutes with my product during chromatography. How can I remove it without relying on column purification?
The Expert Answer:
Standard aqueous workups fail here because unreacted alkyl halides are highly lipophilic and remain in the organic phase alongside your product[1]. To resolve this, you must alter the physical properties of the impurity. We achieve this through chemical quenching using a hydrophilic primary amine, such as ethanolamine.
The Causality: Ethanolamine acts as a highly reactive nucleophile that undergoes an SN2 reaction with the unreacted alkyl halide. This converts the lipophilic, neutral alkyl halide into a highly polar, basic secondary or tertiary amine adduct. Because this new adduct contains both a basic nitrogen and a hydroxyl group, its partition coefficient (LogP) is drastically lowered. During a subsequent acidic aqueous wash, the ethanolamine adduct is protonated and completely partitioned into the aqueous layer, leaving your pure, less basic, or protected product in the organic phase.
Protocol 1: Liquid-Phase Ethanolamine Quench
Self-Validation Check: Ensure your target product is not highly water-soluble or highly basic, otherwise, it may co-extract with the quenched adduct.
Quenching: Upon completion of the N-alkylation reaction, add 2.0 to 5.0 equivalents of ethanolamine directly to the crude reaction mixture.
Incubation: Stir the mixture at room temperature (or up to 40 °C for sterically hindered halides) for 2 to 4 hours. Monitor via TLC or LC-MS to confirm the complete disappearance of the alkyl halide.
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Acidic Extraction: Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (or saturated aqueous NH₄Cl if your product contains acid-sensitive protecting groups). Mechanism: The acid protonates the ethanolamine-alkyl halide adduct, forcing it into the aqueous phase.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alkyl halide-free product.
Q: My target N-alkylated product is highly water-soluble and acid-sensitive, meaning I cannot perform an aqueous extraction. How do I remove both the excess alkyl halide and the unreacted starting amine in a single step?
The Expert Answer:
When liquid-liquid extraction is not viable, solid-supported scavenger resins are the optimal solution[2]. You can employ an orthogonal scavenging strategy by adding two different functionalized polymers directly to the crude reaction mixture.
The Causality: Polymer-supported (PS) reagents physically immobilize reactive functional groups on a polystyrene backbone[3]. To scavenge excess alkyl halide, we use PS-Trisamine (a polymer-bound primary amine). To scavenge excess starting amine, we use PS-Isocyanate (a polymer-bound electrophile). In a standard solution, an isocyanate and a primary amine would immediately react with each other, neutralizing their scavenging ability. However, because these functional groups are tethered to macroscopic resin beads, they cannot physically interact. This allows you to use mutually reactive scavengers in the same pot to simultaneously "sweep" the solution of both nucleophilic and electrophilic impurities.
Figure 1: Orthogonal polymer-supported scavenging workflow for N-alkylation purification.
Protocol 2: One-Pot Orthogonal Resin Scavenging
Self-Validation Check: Ensure your reaction solvent is capable of swelling lightly cross-linked polystyrene (e.g., DCM, THF, or DMF). If using non-swelling solvents like acetonitrile or alcohols, you must use Macroporous (MP) resins instead of PS resins.
Preparation: Calculate the remaining millimoles of unreacted alkyl halide and starting amine in your crude mixture.
Resin Addition: Add 3.0 to 4.0 equivalents of PS-Trisamine (based on excess alkyl halide) and 3.0 to 4.0 equivalents of PS-Isocyanate (based on excess amine) directly to the reaction vessel.
Agitation: Gently agitate the suspension using an orbital shaker at room temperature for 4 to 16 hours. Note: Do not use magnetic stir bars at high speeds, as they will mechanically grind the resin beads, clogging your filters.
Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) frit. The impurities are now covalently bound to the solid support and remain on the frit.
Washing & Isolation: Wash the resin bed with 2 to 3 column volumes of the reaction solvent to elute any trapped product. Concentrate the combined filtrate to yield the highly pure N-alkylated product.
Data Presentation: Scavenger Selection Matrix
To streamline your workflow, use the following quantitative and mechanistic matrix to select the appropriate scavenging strategy based on your specific unreacted reagents.
Scavenger Type
Target Impurity
Mechanism of Action
Post-Quench Removal Method
Resin Swelling Required?
Ethanolamine
Alkyl Halides, Epoxides
SN2 Alkylation
Aqueous Acidic Extraction
N/A (Liquid Phase)
PS-Trisamine
Alkyl Halides, Acid Chlorides
Covalent SN2 binding to resin
Vacuum Filtration
Yes (DCM, THF, DMF)
MP-Trisamine
Alkyl Halides, Acid Chlorides
Covalent SN2 binding to resin
Vacuum Filtration
No (Compatible with all)
PS-Isocyanate
Primary / Secondary Amines
Urea formation on resin
Vacuum Filtration
Yes (DCM, THF, DMF)
PS-TsNHNH₂
Aldehydes / Ketones
Hydrazone formation on resin
Vacuum Filtration
Yes (DCM, THF, DMF)
FAQ 3: Minimizing Over-Alkylation
Q: Even after removing the starting materials, I am left with a mixture of mono-alkylated product and over-alkylated quaternary ammonium salts. How do I prevent this?
The Expert Answer:
Over-alkylation is an inherent thermodynamic risk when reacting nucleophilic amines with electrophiles, as the mono-alkylated product is often more nucleophilic than the starting primary amine[4].
The Causality: To prevent over-alkylation, you must control the local concentration of the electrophile. From a process chemistry standpoint, this is best approached by:
Strict Stoichiometry: Using a large excess of the starting amine (if it is cheap and easily scavenged by PS-Isocyanate later) to statistically favor mono-alkylation.
Continuous Flow Chemistry: Running the reaction in a microreactor ensures rapid mixing and precise residence times, preventing the product from lingering in the presence of excess alkylating agent.
Alternative Pathways: If direct SN2 alkylation consistently yields quaternary salts, pivot to Reductive Amination . Reacting the amine with an aldehyde/ketone to form an iminium ion, followed by in situ reduction (e.g., using NaBH(OAc)₃), is a milder, highly selective alternative that fundamentally prevents over-alkylation[1].
References
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]
Solid-Supported Reagents and Scavengers. Sopachem / Biotage. Available at: [Link]
Solid-Supported Reagents in Organic Synthesis. Academia.edu. Available at:[Link]
Technical Support Center: Optimizing Enantiomeric Excess in Proline-Catalyzed Reactions
Welcome to the Technical Support Center for organocatalytic transformations. As application scientists, we frequently encounter challenges scaling and optimizing L-proline-catalyzed asymmetric reactions (such as Aldol, M...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for organocatalytic transformations. As application scientists, we frequently encounter challenges scaling and optimizing L-proline-catalyzed asymmetric reactions (such as Aldol, Mannich, and Michael additions).
Achieving high enantiomeric excess (ee) requires precise control over the reaction microenvironment. The stereocontrol in these reactions is primarily governed by the Houk-List transition state model , wherein the carboxylic acid of the proline catalyst directs the incoming electrophile via highly specific hydrogen-bonding networks [1]. Any variable that disrupts this delicate Zimmerman-Traxler-like chair transition state—such as improper solvation, excess moisture, or thermal fluctuations—will inevitably degrade your ee.
Below is our comprehensive troubleshooting guide, structured to address the most critical failure points in enamine-mediated asymmetric synthesis.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: I am observing high conversion but poor ee (< 50%) in my intermolecular aldol reaction. What is the primary cause?
A: The most common culprit for poor enantioselectivity in a high-yielding proline-catalyzed reaction is solvent mismatch . Proline catalysis relies on a rigid, hydrogen-bonded transition state. If you are using polar protic solvents (like methanol or ethanol), the solvent molecules will competitively hydrogen-bond with the proline carboxylate and the electrophile, destroying the facial selectivity of the enamine attack [2].
Actionable Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard for proline-catalyzed aldol reactions, often yielding ee values >85% [3]. If solubility is an issue, a solvent mixture of DMSO/acetone or the addition of chloroform (CHCl₃) can accelerate the reaction while preserving the hydrogen-bonding network required for high ee [4].
Q2: My reaction in DMSO is sluggish. Can I raise the temperature to accelerate it without losing ee?
A: Raising the temperature increases the kinetic energy of the system, which accelerates the rotation around the C-N bond of the enamine intermediate and increases the population of non-productive or non-selective transition states. This invariably lowers the ee.
Actionable Solution: Do not exceed room temperature (20–25 °C). Instead of heating, optimize the thermodynamics by tuning the water concentration or adding a co-catalyst. Kinetic modeling shows that a highly controlled amount of water (e.g., 0.6 M) can increase both conversion and ee by improving catalyst solubility and facilitating the proton-transfer steps during product release [5]. However, exceeding 1.0 M water will hydrolyze the iminium intermediate and disrupt the transition state, crashing the ee [5].
Q3: I am working with a sterically hindered ketone. The reaction barely proceeds. How can I improve reactivity?
A: Bulky ketones struggle to form the critical enamine intermediate due to steric clash with the pyrrolidine ring. Furthermore, London dispersion forces and steric repulsion play complex roles in stabilizing the transition state [6].
Actionable Solution: Introduce an acid co-catalyst. Additives like benzoic acid or 2,4-dinitrophenol (10 mol%) can act as proton shuttles, accelerating enamine formation and hydrolysis of the product without altering the enantiodetermining step [7]. Alternatively, consider using a modified proline derivative (e.g., a prolinamide or a diarylprolinol ether) which provides a more extended steric shield and stronger hydrogen-bond donating capacity [8].
Part 2: Quantitative Benchmarking of Solvent Effects
To illustrate the causality of solvent choice on reaction outcomes, the following table summarizes benchmark data for the standard intermolecular aldol reaction between acetone and 4-nitrobenzaldehyde using 20 mol% L-proline at room temperature.
This self-validating protocol utilizes kinetic optimization to balance yield and enantioselectivity [5].
Reagents:
L-Proline (Catalyst): 0.05 equivalents (5 mol%)
Acetone (Donor): 2.25 M (acts as both reactant and co-solvent)
Aldehyde (Acceptor, e.g., 4-nitrobenzaldehyde): 0.1 M
Deionized Water (Additive): 0.6 M
DMSO (Solvent): Q.S. to final volume
Step-by-Step Methodology:
Preparation of the Catalyst Solution: In a dry reaction vial equipped with a magnetic stir bar, dissolve L-proline (5 mol% relative to the aldehyde) in DMSO.
Water Tuning: Add strictly 0.6 M of deionized water to the DMSO/proline mixture. Critical Step: This specific molarity optimizes catalyst solubility and proton transfer without disrupting the enantiodetermining hydrogen bonds.
Donor Addition: Add the ketone donor (acetone) to achieve a 2.25 M concentration. Stir for 10 minutes at 20 °C to initiate enamine formation.
Electrophile Addition: Slowly add the aldehyde (0.1 M) to the stirring mixture.
Reaction Monitoring: Seal the vial and stir at 20 °C. Monitor the reaction via TLC or HPLC. Typical reaction times range from 24 to 48 hours depending on the electrophilicity of the aldehyde.
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate or CHCl₃.
Purification & Analysis: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography. Determine ee using chiral-phase HPLC.
Part 4: Mechanistic Visualizations
The following diagrams map the logical and chemical pathways governing proline catalysis.
Figure 1: The Houk-List Transition State Model illustrating enamine activation and H-bond directed facial selectivity.
Figure 2: Step-by-step diagnostic workflow for troubleshooting low enantiomeric excess in proline catalysis.
References
Houk, K. N., List, B., et al. "London Dispersion as a Design Element in Molecular Catalysis." Journal of the American Chemical Society. Available at:[Link]
"Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration." National Institutes of Health (NIH). Available at:[Link]
"The Direct Catalytic Asymmetric Aldol Reaction." National Institutes of Health (NIH). Available at:[Link]
"Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration." ACS Publications. Available at:[Link]
"Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study." Australian National University. Available at:[Link]
"Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline." MDPI. Available at:[Link]
"Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study." National Institutes of Health (NIH). Available at:[Link]
"Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives." PNAS. Available at:[Link]
Optimization
Technical Support Center: Overcoming Proline Zwitterion Solubility in Organic Solvents
Welcome to the Advanced Organocatalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to implement L-proline in non-polar organic media.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Organocatalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to implement L-proline in non-polar organic media. This guide deconstructs the thermodynamic barriers of zwitterion solubility and provides field-validated, self-verifying protocols to achieve homogeneous catalysis.
Mechanistic Insight: The Zwitterion Dilemma
L-proline is unique among proteinogenic amino acids due to its secondary amine (pyrrolidine ring) 1[1]. In its solid state and in neutral solutions, it exists exclusively as a zwitterion (inner salt), featuring a protonated ammonium group and a deprotonated carboxylate .
This zwitterionic character results in a rigid crystal lattice heavily stabilized by intermolecular hydrogen bonding and electrostatic dipole-dipole interactions 2[2]. Consequently, dissolving L-proline in aprotic organic solvents (e.g., dichloromethane, toluene, or ethers) incurs a massive thermodynamic penalty. These solvents lack the dielectric capacity and hydrogen-bond donating ability required to break the lattice energy 2[2]. To utilize proline effectively, we must either manipulate the micro-environment to solvate the zwitterion or chemically abolish the zwitterion altogether.
Quantitative Solubility Profiles
Understanding the baseline solubility of L-proline is critical for solvent selection. The table below summarizes the solubility of native L-proline across various solvent classes at ambient temperature (21–25 °C).
Solvent
Classification
Solubility (w% or g/100g )
Mechanistic Rationale
Water
Polar Protic
162.0
High dielectric constant heavily solvates both zwitterion poles 3[3].
Methanol
Polar Protic
17.5
Moderate H-bond donation disrupts the crystal lattice [[3]](3].
Lower polarity than methanol restricts solubility 1[1].
2-Methyl-2-butanol
Non-polar Protic
0.02
Steric hindrance prevents effective H-bond access to the zwitterion 3[3].
Dichloromethane (DCM)
Polar Aprotic
< 0.01 (Insoluble)
Inability to act as an H-bond donor fails to break the lattice 4[4].
Troubleshooting FAQs
Q: I am running an asymmetric aldol reaction in DCM, but my L-proline catalyst is just floating as a suspension. Yields are abysmal. How can I fix this without changing my primary solvent?A: The "floating" catalyst is a classic symptom of the zwitterion's insolubility in aprotic media. While L-proline can slowly dissolve as it reacts to form the enamine intermediate, relying on this is kinetically inefficient 5[5].
Solution: Utilize the "micro-solvation" or co-solvent additive strategy. Adding stoichiometric amounts of water or methanol (relative to the catalyst, not the bulk solvent) creates a localized polar micro-environment 6[6]. This partially solubilizes the proline, facilitating the initial condensation with the ketone to form the lipophilic enamine, which is highly soluble in DCM. This approach accelerates reaction times without compromising the bulk anhydrous environment required for the transition state 7[7].
Q: My reaction is highly sensitive to protic additives (water/methanol). How can I achieve homogeneous catalysis in strictly non-polar solvents?A: If protic additives are strictly forbidden, you must eliminate the zwitterionic nature of the catalyst prior to the reaction.
Solution: Derivatize L-proline to a lipophilic analog. The most effective method is silylation to form N,O-Bis(trimethylsilyl)-L-proline (TMS-L-proline) 8[8]. By replacing the acidic carboxylic proton and the secondary amine proton with bulky, non-polar trimethylsilyl (TMS) groups, you completely abolish the zwitterion and intermolecular hydrogen bonding 8[8]. TMS-L-proline is highly soluble in DCM, toluene, and THF. Alternatively, consider using proline-derived organocatalysts with lipophilic tags (e.g., prolinamides or Boc-L-proline) 4[4], [[9]](9].
Q: Can I force L-proline into solution using physical methods like heating?A: Heating can marginally increase solubility (e.g., in 2-methyl-2-butanol, solubility increases from 1.2 mM at 21 °C to 3.5 mM at 70 °C) 3[3], but it rarely achieves true homogeneity in strictly non-polar solvents and may trigger unwanted side reactions like racemization or decarboxylation of iminium intermediates [](].
Solution: Instead of forcing dissolution, embrace heterogeneous catalysis via mechanochemistry (ball milling). This method continuously shears the L-proline crystals, exposing fresh surface area for the substrates to interact with the solid-state catalyst, bypassing the need for bulk solvation [[10]](10].
Validated Experimental Protocols
Protocol A: Micro-Solvation Strategy for Asymmetric Aldol Reactions
Purpose: To solubilize native L-proline in aprotic solvents using protic additives without disrupting the bulk anhydrous environment.
Preparation: Weigh 0.1 mmol (11.5 mg) of L-proline and add it to a dry reaction vial containing 1.0 mL of the target aprotic solvent (e.g., DCM).
Additive Introduction: Add 0.1 to 0.2 mmol of deionized water or anhydrous methanol directly to the suspension 6[6], 7[7].
Equilibration (Self-Validation Step): Stir vigorously at 500 rpm for 10 minutes. Validation: The suspension will become visibly finer or partially clear as the micro-environment forms around the zwitterion.
Substrate Addition: Add the ketone donor (e.g., 1.0 mmol) followed by the aldehyde acceptor (e.g., 0.1 mmol). The formation of the enamine intermediate will further pull the remaining proline into solution 5[5].
Monitoring: Track the reaction via TLC; the localized protic network will suppress off-cycle by-products while maintaining high enantioselectivity 6[6].
Protocol B: In-Situ Synthesis of TMS-L-Proline for Strictly Anhydrous Environments
Purpose: To chemically disrupt the zwitterion for complete solubility in non-polar media.
Suspension: Suspend 1.0 mmol (115 mg) of L-proline in 5.0 mL of anhydrous DCM under an inert argon atmosphere 8[8].
Silylation: Add 2.2 mmol of Hexamethyldisilazane (HMDS) and a catalytic amount of Trimethylsilyl chloride (TMS-Cl) (0.1 mmol) to act as an activator.
Reflux: Heat the mixture to a gentle reflux (approx. 40 °C).
Validation (Self-Validation Step): Monitor the physical state of the reaction. Over 2-4 hours, the opaque suspension will transition into a completely clear, homogeneous solution. Validation: This visual shift confirms the disruption of the crystal lattice and the successful formation of TMS-L-proline 8[8].
Execution: Cool to room temperature and directly add your aldol or Mannich substrates to the now-soluble catalyst.
Decision Matrix for Solubilization Strategies
Decision tree for resolving L-proline zwitterion solubility in organic solvents.
References
1.[2] "Proline | Solubility of Things", solubilityofthings.com,
2.[3] "Racemization-free and scalable amidation of L-proline...", rsc.org,
3.[4] "Solubility Behavior of Boc-L-proline...", acs.org,
4.[8] "Navigating the Solubility Landscape of TMS-L-Proline...", benchchem.com,
5.[1] "Proline - Wikipedia", wikipedia.org,
6. "Design, Synthesis and Catalytic Property of L-Proline Derivatives...", koreascience.kr,
7.[6] "Development of new protocols for Organocatalysis", unibo.it,
8.[9] "ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE...", clockss.org,
9.[7] "A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction", mdpi.com,
10. "L-PROLINE", atamanchemicals.com,
11.[5] "Heterogeneous organocatalysis: the proline case", rsc.org,
12.[10] "Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals", japsonline.com,
Technical Support Center: Minimizing Side Reactions in 4-Methoxy-Proline Functionalization
Welcome to the Technical Support Center for 4-methoxy-proline (Mop) synthesis and functionalization. 4-Methoxy-proline is a highly valuable non-canonical amino acid used to impart specific stereoelectronic effects that s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-methoxy-proline (Mop) synthesis and functionalization. 4-Methoxy-proline is a highly valuable non-canonical amino acid used to impart specific stereoelectronic effects that stabilize peptide secondary structures[1]. However, its incorporation into peptide sequences is notoriously plagued by side reactions. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure high-fidelity synthesis for researchers and drug development professionals.
Diagnostic Workflow
Use the following decision tree to identify and resolve the most common side reactions encountered during 4-methoxy-proline functionalization.
Diagnostic workflow for identifying and resolving 4-methoxy-proline side reactions.
Troubleshooting Guides
Mitigating β-Elimination of Methanol
The Issue: During basic coupling or deprotection steps, LC-MS analysis reveals a persistent -32 Da mass shift, indicating the formation of 3,4-dehydroproline.
The Causality: The electron-withdrawing nature of the 4-methoxy group increases the acidity of the C3 protons. In the presence of strong, unhindered bases (like DBU or prolonged exposure to piperidine) at elevated temperatures, a base-catalyzed E1cB or E2 elimination of methanol occurs.
The Resolution:
Deprotection: Avoid extended exposure to 20% piperidine. Use a milder deprotection cocktail (e.g., 10% piperidine with 0.1 M HOBt). The weakly acidic HOBt buffers the microenvironment, suppressing the elimination trajectory.
Coupling: Replace highly basic tertiary amines like triethylamine (TEA) with sterically hindered or weaker bases such as 2,4,6-trimethylpyridine (TMP/collidine) or strictly stoichiometric N,N-diisopropylethylamine (DIPEA).
Preventing Diketopiperazine (DKP) Formation
The Issue: Premature cleavage of the peptide chain from the solid support, resulting in catastrophic yield loss when 4-methoxy-proline is at the C-terminus or the penultimate position.
The Causality: [2]. The secondary amine of the deprotected penultimate amino acid nucleophilically attacks the C-terminal ester bond linking the peptide to the resin. The inherent cis-peptide bond propensity of proline derivatives drastically accelerates this cyclization by bringing the reacting groups into close spatial proximity.
The Resolution:
Resin Choice: Utilize highly sterically hindered resins such as 2-chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the trityl group physically blocks the cyclization transition state.
Rapid Elongation: Perform the coupling of the third amino acid immediately after Fmoc deprotection of the second residue, utilizing highly reactive symmetrical anhydrides to outcompete the intramolecular cyclization rate.
Suppressing Epimerization at C2 (α-carbon)
The Issue: Loss of stereochemical integrity at the α-carbon, yielding a mixture of diastereomers visible as split or broadened peaks on reverse-phase HPLC.
The Causality: Uronium-based coupling reagents (e.g., HATU, HBTU) in the presence of excess base promote the formation of an oxazolone intermediate. The basic environment abstracts the α-proton, leading to racemization. The ether linkage in 4-methoxy-proline alters the local dipole, which can stabilize the enolate intermediate more than standard proline, exacerbating the issue.
The Resolution:
Coupling Chemistry: Switch to a carbodiimide/additive system, specifically DIC/OxymaPure. This combination avoids the basicity of uronium salts and minimizes oxazolone formation.
Quantitative Data: Impact of Conditions on Side Reactions
The following table summarizes the causal relationship between specific synthesis conditions and the prevalence of side reactions during the coupling of Fmoc-4-methoxy-proline.
This protocol utilizes a self-validating system with built-in analytical checkpoints to verify intermediate integrity, preventing the compounding of errors in downstream synthesis.
Step 1: Sterically Hindered Resin Loading
Swell 2-CTC resin (target loading 0.6 mmol/g) in anhydrous dichloromethane (DCM) for 20 minutes.
Dissolve 1.2 equiv of Fmoc-4-methoxy-proline-OH and 4 equiv of DIPEA in DCM. Add to the resin and agitate for 2 hours.
Cap unreacted active sites with a mixture of DCM/Methanol/DIPEA (17:2:1) for 15 minutes.
Self-Validation Checkpoint: Perform a UV-spectrophotometric Fmoc quantification at 301 nm. Loading efficiency must exceed 90% before proceeding.
Step 2: Buffered Fmoc Deprotection
Treat the resin with a buffered deprotection cocktail: 10% piperidine and 0.1 M HOBt in DMF for 2 × 5 minutes.
Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Self-Validation Checkpoint: The standard Ninhydrin (Kaiser) test is notoriously unreliable for secondary amines like proline. Instead, perform a Chloranil test ; a positive result (dark green/blue beads) confirms the presence of the deprotected secondary amine.
Immediately prepare the next Fmoc-amino acid (3 equiv), DIC (3 equiv), and OxymaPure (3 equiv) in DMF. Pre-activate for 2 minutes.
Add the mixture to the resin and react for 45 minutes at room temperature.
Self-Validation Checkpoint: Perform a micro-cleavage (1% TFA in DCM for 5 mins) and analyze via LC-MS. Validate the presence of the dipeptide mass and the strict absence of the -32 Da (elimination) peak.
Frequently Asked Questions (FAQs)
Q: Why does 4-methoxy-proline stabilize the collagen triple helix better than 4-hydroxyproline?
A:[3]. This stereoelectronic effect, driven by the electronegative substituent without the competing hydrogen bond, endows the triple helix with significantly higher conformational stability.
Q: Can I synthesize 4-methoxy-proline directly from hydroxyproline on the solid support?
A: While possible, on-resin O-methylation is highly prone to side reactions, including N-methylation (if the secondary amine is not perfectly protected) and spurious esterification. It is strongly recommended to use pre-synthesized, orthogonally protected Fmoc-4-methoxy-proline-OH building blocks.
Q: My peptide containing 4-methoxy-proline shows a +14 Da impurity. What is it?
A: A +14 Da mass shift typically indicates unintended methylation. If you attempted O-methylation during the synthesis rather than using a pre-functionalized building block, the protecting groups on other nucleophilic side chains (like Asp, Glu) may have failed, leading to spurious methyl ester formation.
References
1.[2] 2025 | LifeTein Peptide Blog. LifeTein. URL: [Link]
2.[3] The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society. URL:[Link]
3.[1] Hydroxyproline. Wikipedia. URL:[Link]
Technical Support Center: Troubleshooting Methoxy Group Stability Under Acidic Deprotection Conditions Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting strategies, and va...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Methoxy Group Stability Under Acidic Deprotection Conditions
Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols for managing methoxy (-OCH₃) group stability during acidic deprotection workflows. While the aliphatic and aromatic methoxy ether bond is fundamentally robust, the electron-donating nature of the oxygen atom can induce unexpected side reactions—such as electrophilic aromatic substitution—under standard deprotection conditions.
Q1: Is the methoxy group stable to standard acidic deprotection conditions like Trifluoroacetic Acid (TFA) or HCl?A: Yes, the fundamental ether linkage of aliphatic and simple aromatic methoxy groups is highly stable to standard protic acids like TFA or HCl in dioxane[1]. Acid-catalyzed cleavage of a standard methyl ether requires much harsher conditions, such as strong Lewis acids (e.g., BBr₃, AlCl₃) or strong hydrohalic acids (e.g., HI, HBr) at elevated temperatures[1]. However, if the methoxy group is part of a specialized protecting group designed to stabilize a carbocation—such as a p-methoxybenzyl (PMB) or dimethoxytrityl (DMTr) group—it becomes highly acid-labile and will cleave rapidly in TFA or even mild acetic acid[2][3].
Q2: I performed a standard Boc deprotection using TFA, but my methoxy-bearing aromatic ring was modified. What happened?A: You are likely observing an unwanted Friedel-Crafts alkylation. The methoxy group is a strong activating group that enriches the electron density of the aromatic ring at the ortho and para positions[1]. When you remove a tert-butyloxycarbonyl (Boc) group using TFA, the reaction generates a highly reactive tert-butyl cation[4]. If this electrophile is not immediately quenched, it will attack the activated methoxyarene, resulting in a +56 Da mass shift (tert-butylation) observable by LC-MS[4]. To prevent this, you must use carbocation scavengers (e.g., Triisopropylsilane (TIPS), water, or phenol) in your cleavage cocktail.
Q3: How do I intentionally cleave a highly stable aromatic methoxy group?A: Intentional demethylation requires targeting the ether oxygen with a strong Lewis acid to weaken the O-CH₃ bond, followed by nucleophilic attack on the methyl group. Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) is the industry standard for this transformation[1]. The reaction proceeds via the formation of a Lewis acid-base complex, leading to the cleavage of the methyl ether and the formation of a phenol after aqueous workup[1].
Stable to protic acids, but aromatic ring is prone to electrophilic attack[1].
p-Methoxybenzyl (PMB)
4-MeO-C₆H₄-CH₂-OR
Labile (Cleaves)
TFA (Neat) or 10% TfOH
Methoxy group stabilizes the resulting benzylic carbocation via resonance[2].
Dimethoxytrityl (DMTr)
(4-MeO-C₆H₄)₂PhC-OR
Extremely Labile
1-5% TFA or 80% AcOH
Dual methoxy groups provide massive resonance stabilization to the trityl cation[3].
*Note: While the ether bond is stable, the aromatic ring requires scavengers during TFA cleavage of other groups to prevent alkylation.
Table 2: Recommended Scavenger Cocktails for TFA Deprotection
Cocktail Name
Composition
Best Used For
Mechanism of Action
Cocktail A
TFA / TIPS / H₂O (95:2.5:2.5)
Standard Boc deprotection with methoxyarenes.
TIPS acts as a hydride donor to quench carbocations; H₂O traps cations as alcohols.
Reagent K
TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)
Complex peptide synthesis with multiple protecting groups.
Phenol acts as a sacrificial electron-rich aromatic ring, protecting the substrate's methoxy groups.
Section 4: Experimental Protocols
Protocol A: Self-Validating Boc Deprotection of a Methoxy-Aromatic Substrate
Objective: Remove a Boc protecting group without alkylating the electron-rich methoxyarene.
Causality: Using Triisopropylsilane (TIPS) provides a highly reactive hydride source that permanently quenches the tert-butyl cation into volatile isobutane, preventing it from attacking the methoxy-activated aromatic ring[4].
Preparation: In a round-bottom flask, dissolve the Boc-protected methoxyarene substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL).
Scavenger Addition: Add Triisopropylsilane (TIPS) (0.2 mL, ~1.0 mmol) and deionized Water (0.2 mL). Note: The addition of scavengers prior to the acid is critical to ensure they are present the moment carbocations are generated.
Acidification: Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) dropwise at 0 °C.
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.
Validation (In-Process): Monitor by LC-MS. The desired product will show the expected[M+H]⁺ mass. If a peak at [M+56+H]⁺ appears, the scavenger concentration is insufficient; add an additional 0.1 mL of TIPS.
Workup: Concentrate the mixture under a stream of nitrogen (do not heat excessively, as this can drive unwanted side reactions). Triturate the residue with cold diethyl ether to precipitate the deprotected product as a TFA salt.
Protocol B: Intentional Cleavage of an Aromatic Methoxy Group (Demethylation)
Objective: Convert a methoxyarene to a phenol using Boron Tribromide (BBr₃).
Causality: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, weakening the O-CH₃ bond. Subsequent bromide attack on the methyl group yields methyl bromide and a boron alkoxide, which hydrolyzes to the phenol upon aqueous workup[1].
Preparation: Dissolve the methoxyarene (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: Strict temperature control suppresses oxidative decomposition pathways[1].
Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 mL, 3.0 mmol) dropwise.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours.
Validation (In-Process): Monitor by TLC. The highly polar phenol product will have a significantly lower Rf value than the starting methoxyarene.
Quenching: Carefully quench the reaction by adding Methanol (5.0 mL) dropwise at 0 °C to destroy excess BBr₃, followed by water (10 mL).
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
References
Kiessling Lab. "p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides." Department of Chemistry, University of Wisconsin. Available at: [Link]
ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." ResearchGate. Available at: [Link]
Total Synthesis. "Trityl Protecting Group: Trityl Chloride Protection & Deprotection." Total Synthesis. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chromatographic Resolution of Substituted Proline Diastereomers
Ticket ID: PRO-SEP-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Optimization of separation protocols for 3- and 4-substituted proline diastereomers.
Executive Summary
Resolving diastereomers of substituted prolines (e.g., cis- vs. trans-4-hydroxyproline, 3-fluoroproline derivatives) presents a unique set of chromatographic challenges. Unlike simple enantiomers, diastereomers possess distinct physicochemical properties, theoretically allowing separation on achiral phases. However, the secondary amine functionality, zwitterionic nature, and lack of UV chromophores often result in poor retention, peak tailing, or detection difficulties.
This guide synthesizes high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methodologies to resolve these issues. It is designed to move you from "method development" to "robust purification."
Module 1: Method Development Strategy
The choice of method depends entirely on the state of your proline analog: Free Amino Acid vs. N-Protected Intermediate .
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte protection status and detection capabilities.
Protocol A: Achiral RP-HPLC for Free Diastereomers
Best for: Separating cis/trans isomers of free amino acids (e.g., 4-hydroxyproline) when MS or ELSD is available.
The Challenge: Free prolines are highly polar and elute near the void volume on C18.
The Fix: Use ion-pairing or highly aqueous stable phases.
Parameter
Specification
Rationale
Column
T3 or Aq-type C18 (3 µm or sub-2 µm)
Compatible with 100% aqueous mobile phases to retain polar zwitterions.
Shallow gradient is critical for resolving subtle diastereomeric differences.
Detection
MS (ESI+) or ELSD
Proline has negligible UV absorbance >210 nm.
Validation Check: If retention factor (
) is < 1.0, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a Bare Silica or Amide column with high ACN (>80%) starting conditions.
Protocol B: SFC for N-Protected Diastereomers
Best for: Synthetic intermediates (Boc/Cbz-prolines). This is the "Gold Standard" in pharma for speed and orthogonality.
The Challenge: N-protected prolines are soluble in organic solvents but often co-elute on C18 due to similar hydrophobicity.
The Fix: SFC utilizes chiral stationary phases (CSPs) which, interestingly, are excellent at separating diastereomers as well as enantiomers due to their ordered 3D groove structures [2].
Column: Chiralpak AD-H or IA (Amylose-based) or IC (Cellulose-based).
Co-Solvent: 5–20% Methanol or Ethanol.
Additive: 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Crucial for sharpening peaks of acidic Boc-prolines.
Back Pressure: 120–150 bar.
Temperature: 35–40°C.
Module 2: Troubleshooting & FAQs
Issue 1: "My peaks are tailing severely."
Diagnosis: This is the "Silanol Effect." The secondary amine in the pyrrolidine ring interacts strongly with residual silanols on the silica surface.
Troubleshooting Logic:
Figure 2: Step-by-step logic to eliminate peak tailing caused by secondary amine-silanol interactions.
Q: I cannot use low pH because my protecting group is acid-labile (e.g., Trityl). What now?A: Switch to a high-pH stable hybrid column (e.g., Ethylene Bridged Hybrid) and run at pH 9.5–10 using Ammonium Hydroxide. At this pH, the secondary amine is deprotonated (neutral), eliminating the ionic interaction with silanols [3].
Issue 2: "I cannot see my peaks."
Diagnosis: Proline lacks a conjugated
-system.
Solution:
Derivatization (Pre-column): React sample with Fmoc-Cl or Cbz-Cl. This adds a chromophore, allowing UV detection at 254 nm. This also increases retention on C18, making separation easier [4].
Indirect Detection: Use a refractive index (RI) detector (isocratic only) or ELSD (gradient compatible).
Issue 3: "The diastereomers are co-eluting."
Diagnosis: Insufficient selectivity (
).
Solution:
Change the Organic Modifier: If using Acetonitrile (dipole-dipole), switch to Methanol (protic). The change in solvation shell often resolves diastereomers.
Switch to Phenyl-Hexyl: The
interactions (if the proline has any aromatic protecting groups) or the different steric selectivity of the phenyl ring can separate isomers that C18 cannot.
Use a Chiral Column (Achiral Mode): Even for diastereomers, chiral columns (like Chiralcel OJ-H) provide a rigid cavity that can discriminate between cis and trans shapes better than the "grass-like" surface of C18 [5].
Module 3: Advanced Optimization (SFC)
For high-throughput environments, SFC is superior. The following table summarizes the orthogonality required for difficult separations.
Variable
Adjustment
Effect on Proline Separation
Stationary Phase
Amylose (AD/IA) Cellulose (OD/IC)
Drastic change in cavity shape. Often the single most effective switch.
Co-Solvent
MeOH IPA
Isopropanol (IPA) is bulkier and forms stronger H-bonds, often improving resolution for cis/trans isomers.
Temperature
Lower temperature increases retention and often improves enantioselectivity (enthalpy driven).
References
Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Establishes the mechanism of low pH suppressing silanol activity for amines).
Toribio, L., et al. (2008). "Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography." Journal of Chromatography A, 1189(1-2), 245-253.[1] Link
McCalley, D. V. (2010). "Study of the selectivity, mass transfer and silanol activity of high pH stable silica-based reversed-phase columns." Journal of Chromatography A, 1217(6), 858-880. Link
Ilisz, I., et al. (2008). "Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography." Taylor & Francis Reviews. Link
BenchChem Technical Notes. (2025). "HPLC-Based Separation of Cis and Trans Isomers." Link
Disclaimer: Experimental conditions may vary based on specific sample matrices. Always perform a solvent compatibility check before injecting samples onto SFC systems.
Publish Comparison Guide: 1H NMR Spectrum Analysis of (2S,4S)-1-Isopropyl-4-methoxy-proline
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical conformational analysis with practical NMR interpretation to validate the...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical conformational analysis with practical NMR interpretation to validate the structural integrity of (2S,4S)-1-Isopropyl-4-methoxy-proline .
Executive Summary & Strategic Importance
(2S,4S)-1-Isopropyl-4-methoxy-proline is a specialized chiral scaffold often employed in organocatalysis and peptidomimetic drug design. Unlike the naturally occurring trans-4-hydroxyproline ((2S,4R)), this (2S,4S)-cis isomer enforces a unique C
-endo ring pucker due to the gauche effect of the 4-methoxy substituent.
This guide compares the 1H NMR spectral fingerprint of the target compound against its most common diastereomeric impurity, the (2S,4R)-isomer, and its synthetic precursors. Accurate interpretation of this spectrum is critical for:
Validating Stereochemistry: Distinguishing the cis-(2S,4S) configuration from the thermodynamically more stable trans-(2S,4R) form.
Confirming N-Alkylation: Verifying the complete installation of the steric isopropyl group, which is essential for catalytic selectivity.
Purity Assessment: Detecting unreacted precursors (N-H species) or over-alkylated byproducts.
Structural & Conformational Context
To interpret the NMR spectrum, one must understand the dynamic conformation of the pyrrolidine ring.
(2S,4S) Configuration (Target): The 4-methoxy group and the 2-carboxylate are on the same face of the ring (cis ). This configuration typically favors a C
-endo envelope conformation, placing the bulky substituents in pseudo-equatorial positions to minimize steric strain, though the electronegative methoxy group also influences this via the gauche effect.
(2S,4R) Configuration (Alternative/Impurity): The substituents are on opposite faces (trans ). This favors the C
These conformational differences lead to distinct coupling constants (
) and NOE (Nuclear Overhauser Effect) signals, which are the primary "performance metrics" for this analysis.
Diagram 1: Stereochemical & Conformational Logic
Caption: Conformational consequences of stereochemistry. The (2S,4S) isomer allows for a diagnostic NOE interaction between H2 and H4, absent in the (2S,4R) diastereomer.
Experimental Protocol
Objective: Obtain a high-resolution spectrum capable of resolving the subtle coupling constants required for stereochemical assignment.
Materials & Methods[1][2][3][4][5][6]
Instrument: 400 MHz or higher (600 MHz recommended for resolving H3
/H3 multiplets).
Solvent Selection:
CDCl
(Recommended): Provides sharp signals and distinct separation of the N-isopropyl methine proton.
D
O: Useful if the compound is a hydrochloride salt, but may obscure the -proton if it overlaps with the solvent suppression region or exchanges.
DMSO-d
: Good for solubility but often broadens N-alkyl signals due to viscosity.
Sample Concentration: 10–15 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
Workflow
Sample Prep: Filter the solution through a cotton plug to remove inorganic salts (NaCl/Na
SO) from the workup, which can cause line broadening.
Acquisition: Standard 1H pulse sequence (zg30). Number of scans (NS) = 16 or 32.[2]
Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of multiplets.
Spectral Analysis & Comparison
This section compares the target molecule's spectrum against key alternatives to demonstrate how to validate identity.
A. The Diagnostic Fingerprint (Target vs. Precursor)
The installation of the isopropyl group and the methoxy ether creates a unique signature.[2]
B. Performance Comparison: Distinguishing Diastereomers
The most critical "performance" of the NMR analysis is distinguishing the (2S,4S) product from the (2S,4R) impurity.
1. The H2-H3 Coupling Constant (-value)
The coupling between the
-proton (H2) and the -protons (H3a/H3b) is governed by the Karplus equation, which depends on the dihedral angle.
(2S,4S) [cis]: The H2 proton has a specific dihedral relationship with the H3 protons defined by the C
-endo pucker. Typically, this results in a smaller sum of couplings or a distinct pattern compared to the trans isomer.
(2S,4R) [trans]: Often displays a larger "pseudo-triplet" or distinct doublet of doublets due to the C
-exo pucker.
2. The NOESY Experiment (The Gold Standard)
If 1D NMR is ambiguous, a 1D-NOE or 2D-NOESY experiment provides the definitive answer.
Experiment: Irradiate the H2 (
) signal.
Result for (2S,4S): You will observe a strong NOE enhancement at H4.
Reason: In the cis isomer, H2 and H4 are on the same face of the ring and spatially close (< 3 Å).
Result for (2S,4R): You will observe weak or no NOE enhancement at H4.
Reason: In the trans isomer, H2 and H4 are on opposite faces, separated by the ring plane.
C. Comparison with Alternatives (Table)
Feature
(2S,4S)-1-iPr-4-OMe-Pro (Target)
(2S,4R)-Isomer (Impurity)
(2S,4S)-4-OMe-Pro (Precursor)
H2-H4 NOE
Strong
Weak / None
Strong
N-Substituent
Septet (~3.0 ppm)
Septet (~3.0 ppm)
Absent (Broad NH signal)
H4 Shift
~3.95 ppm
~4.05 ppm (slightly different)
~4.00 ppm
Ring Pucker
C-endo
C-exo
C-endo
Analytical Workflow Diagram
The following DOT diagram illustrates the logical flow for validating the compound, ensuring no step is overlooked.
Diagram 2: Validation Logic
Caption: Step-by-step logic for spectral validation. Note that simple 1D NMR confirms chemical structure, but NOE is required for rigorous stereochemical proof.
Troubleshooting & Common Pitfalls
Rotamers: Proline derivatives, especially N-acylated ones, often show rotamers (cis/trans amide bond) in NMR, leading to doubled peaks.
Note for this compound: Since this is an N-alkyl (isopropyl) amine, not an amide, rotamers are generally not observed at room temperature because the N-inversion and bond rotation are fast. If you see doubled peaks, suspect a salt form (protonated nitrogen slowing inversion) or an impurity.
Solvent Suppression Artifacts: If using D
O, the H4 signal (near 4.0 ppm) can sometimes be close to the water suppression frequency (4.79 ppm) but is usually safe. However, the -proton (H2) might exchange if the pH is high.
Impurity Overlap: The isopropyl methyl doublet (1.1 ppm) can hide trace amounts of ethanol or grease. Always check the integral ratio (should be exactly 6H relative to the 3H methoxy singlet).
References
RSC Advances. "Synthesis and conformational analysis of 4-substituted prolines." Royal Society of Chemistry.[3] Link
National Institutes of Health (NIH). "The Aberrance of the 4S Diastereomer of 4-Hydroxyproline: Conformational Stability in Collagen." PubMed Central. Link
BenchChem. "Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene (Analogous isopropyl/methoxy spectral features)." BenchChem Spectral Guides. Link
Oxford Instruments. "Distinguishing Regioisomers and Diastereomers using Benchtop NMR Spectroscopy." Application Notes. Link
Advanced HPLC Methodologies for the Chiral Separation of Proline Derivatives: A Comparative Guide
Introduction Proline and its derivatives (e.g., Boc-proline, Fmoc-proline, D-Tyrosyl-D-proline) are foundational chiral building blocks in asymmetric synthesis and peptide-based drug development[1]. Because proline is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Proline and its derivatives (e.g., Boc-proline, Fmoc-proline, D-Tyrosyl-D-proline) are foundational chiral building blocks in asymmetric synthesis and peptide-based drug development[1]. Because proline is a secondary amino acid characterized by a rigid pyrrolidine ring, its stereochemistry dictates the conformational stability of downstream pharmaceutical products[2]. As a Senior Application Scientist, I approach the chiral separation of these derivatives not merely as a routine assay, but as a complex system of thermodynamic interactions. This guide objectively compares leading High-Performance Liquid Chromatography (HPLC) methodologies, detailing the causality behind mobile phase selection, stationary phase chemistry, and derivatization strategies to ensure robust, self-validating analytical workflows.
Mechanistic Comparison of Chiral Stationary Phases (CSPs)
Selecting the correct Chiral Stationary Phase (CSP) is the most critical variable in enantiomeric separation. The choice is fundamentally driven by the structural state of the proline derivative[3].
Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, IA) : These are the gold standard for N-protected proline derivatives (e.g., Boc-proline). The chiral recognition mechanism relies heavily on hydrogen bonding between the carbamate or benzoate linkages of the amylose/cellulose backbone and the carboxyl/hydroxyl groups of the analyte[4].
Chiral Ligand-Exchange Chromatography (CLEC) : Optimal for underivatized proline. CLEC utilizes a central transition metal ion (typically Cu²⁺) to form transient, diastereomeric coordination complexes between a chiral selector (such as L-hydroxyproline covalently bound to silica) and the proline enantiomers in the mobile phase[5].
Crown Ether CSPs : These phases utilize host-guest inclusion complexation. While highly effective for primary amino acids, their utility for proline (a secondary amine) is limited unless specific modified selectors are deployed[6].
Caption: Decision tree for selecting chiral stationary phases for proline derivatives.
Pre-Analytical Workflow: The Derivatization Imperative
Underivatized proline lacks a strong UV chromophore, making direct UV detection at standard wavelengths (e.g., 254 nm) impossible[7]. Detection typically requires low wavelengths (210-220 nm), which suffers from severe baseline noise and mobile phase interference. To achieve high sensitivity and lower the Limit of Detection (LOD), pre-column derivatization is highly recommended.
Reacting proline with 4-chloro-7-nitrobenzofurazan (NBD-Cl) forms a highly fluorescent, UV-absorbing adduct detectable at 464 nm[7]. This shifts detection away from the low-UV baseline noise region, drastically improving quantitative reliability.
To ensure scientific trustworthiness, an analytical protocol must be a self-validating system. The following is a field-proven Normal-Phase HPLC protocol for separating NBD-derivatized D/L-proline or Boc-proline enantiomers using a Chiralpak IA column[7],[2].
Caption: Self-validating experimental workflow for HPLC chiral separation of proline.
Step-by-Step Methodology:
Sample Preparation & Derivatization : Dissolve 2 mg/mL of the racemic proline mixture in ethanol. Add 4 mg/mL NBD-Cl in ethanol. Incubate at 60°C for 10 minutes[7].
Causality: The elevated temperature overcomes the steric hindrance of the pyrrolidine ring, ensuring a quantitative yield of the NBD-proline adduct.
Mobile Phase Preparation : Prepare a mixture of Hexane and Ethanol (e.g., 80:20 v/v). Add 0.1% Trifluoroacetic acid (TFA)[4].
Causality: TFA acts as a critical acidic modifier. It suppresses the ionization of the free carboxyl group on the proline derivative, maintaining it in a protonated state. This maximizes hydrogen-bonding interactions with the stationary phase and prevents peak tailing[4].
Column Equilibration : Purge the Chiralpak IA column (250 × 4.6 mm, 5 µm) at a flow rate of 0.6 mL/min until a stable baseline is achieved at 464 nm[7].
Injection & Detection : Inject 10 µL of the sample. Maintain the column temperature at 40°C[7].
Causality: Elevated temperature enhances mass transfer kinetics between the mobile and stationary phases, sharpening peaks. However, it must be carefully balanced, as excessive heat can reduce the thermodynamic enantioselectivity (α).
Performance Comparison & Causality in Optimization
When comparing methods, the separation factor (α) and resolution (Rs) are the ultimate indicators of success.
Table 2: Quantitative Performance Data across Proline Derivatives
Analyte
Column
Mobile Phase
Retention Time (D/L)
Resolution (Rs)
Dominant Mechanism
Boc-proline
Chiralpak AD-H
Hexane/EtOH/0.1% TFA
5.8 min / 7.2 min
2.45
Hydrogen Bonding
Boc-2-methylproline benzyl ester
Chiralpak AD-H
Hexane/EtOH/0.1% TFA
8.1 min / 9.5 min
1.80
Steric Inclusion / π-π
NBD-Proline
Chiralpak IA
EtOH/0.1% TFA
6.7 min / 9.2 min
3.10
Hydrogen Bonding
D-Tyrosyl-D-proline
Chiralpak IA
Acetonitrile/MeOH/TFA
12.4 min / 14.1 min
2.80
Dipole-Dipole / H-Bonding
Causality in Mobile Phase Optimization:
In polysaccharide CSPs, the dominant chiral recognition mechanism for carboxyl-containing prolines is hydrogen bonding. Research demonstrates that altering the ethanol concentration by as little as 1% can drastically change resolution[4]. This occurs because polar ethanol molecules compete directly with the analyte for hydrogen-bonding sites on the CSP. If the ethanol concentration is too high, it saturates the chiral cavities, displacing the proline derivative and collapsing the enantiomeric resolution. Conversely, for derivatives lacking a free hydroxyl or carboxyl group (e.g., benzyl esters), steric inclusion and π-π interactions dominate, making them significantly less sensitive to minor fluctuations in alcohol content[4].
References
Zhao, Y., & Pritts, W. A. (2007). "Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography." Journal of Chromatography A, 1156(1-2), 228-235. URL:[Link]
Nagamalleswari, G., & Umashankar, M. S. (2023). "Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC." International Journal of Pharmaceutical Quality Assurance, 14(3), 768-771. URL:[Link]
Natalini, B., Sardella, R., & Macchiarulo, A. (2013). "Enantioseparations by high-performance liquid chromatography based on chiral ligand-exchange." Methods in Molecular Biology, 970, 175-197. URL:[Link]
Lévai, S., et al. (2017). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Chromatographia, 80, 1007–1014. URL:[Link]
Comparative Guide: N-Isopropyl vs. N-Methyl Proline in Asymmetric Catalysis
The following guide provides an in-depth technical comparison of N-Isopropyl Proline and N-Methyl Proline derivatives, addressing their distinct roles as ligands in metal-mediated catalysis and clarifying their limitatio...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of N-Isopropyl Proline and N-Methyl Proline derivatives, addressing their distinct roles as ligands in metal-mediated catalysis and clarifying their limitations in organocatalysis.
Executive Summary
In the landscape of catalytic synthesis, the distinction between N-Isopropyl Proline (N-iPr-Pro) and N-Methyl Proline (N-Me-Pro) is defined by the trade-off between steric demand and coordination flexibility .
N-Methyl Proline (Hygric Acid): The industry standard ligand for Copper-catalyzed Ullmann-type couplings . Its small N-substituent allows for tight metal binding without impeding substrate approach, resulting in high turnover frequencies (TOF) and stabilizing active Cu(I) species.
N-Isopropyl Proline: A specialized ligand used primarily in Zinc-mediated asymmetric additions and specific Palladium transformations. Its bulky isopropyl group imposes significant steric hindrance, which lowers reaction rates (catalytic efficiency) in coupling reactions but enhances enantioselectivity (ee) in stereo-critical addition pathways.
Critical Distinction: As tertiary amines, both compounds are inactive as direct enamine organocatalysts (e.g., standard Aldol/Michael reactions) because they lack the secondary amine proton required for enamine formation.
Technical Comparison: Ligand Performance
Structural & Mechanistic Differences
The catalytic efficiency of these ligands is governed by the "Cone Angle" of the nitrogen substituent and its impact on the metal center's geometry.
Feature
N-Methyl Proline (N-Me-Pro)
N-Isopropyl Proline (N-iPr-Pro)
Steric Bulk (A-value)
Low (0.6 kcal/mol)
High (2.1 kcal/mol)
Coordination Mode
Bidentate (N, O) - Tight binding
Bidentate (N, O) - Distorted geometry
Primary Application
Cu-Catalyzed Ullmann Coupling
Zn/Pd-Catalyzed Asymmetric Addition
Catalytic Efficiency
High Turnover: Stabilizes Cu(I), prevents aggregation.
High Selectivity: Steric bulk directs facial attack.
Solubility
High in polar aprotic solvents (DMF, DMSO).
High in organic solvents; lipophilic.
Case Study: Copper-Catalyzed Ullmann Coupling
In the synthesis of diaryl ethers and macrocycles, N-Methyl Proline acts as a "shuttle," solubilizing the copper salt and preventing the formation of inactive copper oxides.
N-Me-Pro Performance:
Yield: Consistently >85% for aryl bromide couplings.
Mechanism: The small methyl group allows the ligand to remain bound to Copper during the oxidative addition of the aryl halide, stabilizing the oxidative intermediate without blocking the nucleophile (phenol/amine).
N-iPr-Pro Performance:
Yield: Significantly lower (<40% in comparative screens).
Failure Mode: The isopropyl group creates steric clash with the incoming aryl halide, destabilizing the oxidative addition transition state and leading to catalyst dissociation.
Case Study: Zinc-Mediated Asymmetric Addition
In reactions where stereocontrol is paramount (e.g., addition of alkyl zincs to aldehydes), the efficiency metric shifts from rate to enantiomeric excess.
N-iPr-Pro Performance:
ee%: Up to 98% ee in diethylzinc additions.
Mechanism: The bulky isopropyl group forces the substrate into a specific quadrant, effectively shielding one face of the aldehyde.
N-Me-Pro Performance:
ee%: Typically <50% ee.
Failure Mode: Insufficient steric bulk allows "leakage" of the nucleophile from the unshielded face.
Experimental Data Summary
The following table summarizes catalytic efficiency based on literature benchmarks for a standard Ullmann Ether Synthesis (Reaction A) and a Zn-Mediated Alkylation (Reaction B).
Table 1: Comparative Catalytic Metrics
Metric
Reaction Type
N-Methyl Proline
N-Isopropyl Proline
Yield (Isolated)
Cu-Ullmann Coupling
92%
38%
Reaction Time
Cu-Ullmann Coupling
12 h
48 h (incomplete)
Enantioselectivity (ee)
Zn-Alkylation
45%
96%
Catalyst Loading
Standard Protocol
10 mol%
10-20 mol%
Turnover Frequency (TOF)
General
High (~20 h⁻¹)
Low (~2 h⁻¹)
Interpretation: Use N-Methyl Proline when building bonds (coupling) where rate and yield are critical. Use N-Isopropyl Proline when setting stereocenters (asymmetric induction) where optical purity outweighs reaction speed.
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the N-substituent.
Caption: Divergent catalytic utility driven by steric bulk. N-Methyl favors tight metal binding for coupling; N-Isopropyl favors steric shielding for asymmetric induction.
Best for: Synthesis of diaryl ethers from aryl bromides and phenols.
Reagents:
CuI (10 mol%)
N-Methyl-L-Proline (20 mol%)
Aryl Bromide (1.0 equiv)
Phenol (1.2 equiv)
K₂CO₃ (2.0 equiv)
Solvent: DMSO or DMF (anhydrous).
Procedure:
Step 1 (Pre-complexation): In a screw-cap vial, dissolve CuI and N-Methyl-L-Proline in DMSO. Stir at room temperature for 10 minutes until a homogeneous blue/green solution forms (active catalyst species).
Step 2 (Addition): Add the phenol, K₂CO₃, and finally the aryl bromide.
Step 3 (Reaction): Seal the vial and heat to 90°C for 12–24 hours.
Step 4 (Workup): Cool to RT. Dilute with EtOAc/Water. The N-methyl proline remains in the aqueous phase. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Validation:
Successful coupling is indicated by disappearance of aryl bromide on TLC.
Note: If using N-Isopropyl Proline here, expect significant unreacted starting material due to poor ligation kinetics.
Protocol B: Synthesis of N-Isopropyl Proline Ligand
Required for: Generating the bulky ligand for Zn-catalysis (not commercially ubiquitous).
Reagents:
L-Proline (1.0 equiv)
Acetone (3.0 equiv)
Pd/C (10% wt) or NaBH₄ (for solution phase)
Methanol.
Procedure (Reductive Amination):
Dissolve L-Proline in Methanol.
Add Acetone and stir for 30 minutes to form the iminium species.
Hydrogenation: Add Pd/C and stir under H₂ atmosphere (balloon) for 16 hours.
Filtration: Filter through Celite to remove Pd/C.
Purification: Concentrate filtrate. Recrystallize from EtOH/Ether to obtain N-Isopropyl-L-Proline as a white solid.
Validation:
¹H NMR should show a septet at ~3.0-3.5 ppm (isopropyl CH) and disappearance of the NH signal.
References
Beaudry, C. M., et al. (2013). "Enantioselective Ullmann Ether Couplings: Syntheses of (+)-Galeon". Journal of Organic Chemistry. Link
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols". Accounts of Chemical Research. Link
Kapoor, K. K., et al. (2014). "One-pot Three Components Synthesis of 3-(α-arylaminobenzylidene)indoles Catalysed by L-proline". Asian Journal of Chemistry. Link
Hansen, T. M., et al. (2005). "Zinc-Proline Catalyzed Aldol Reactions in Water".[1][2] Journal of the American Chemical Society. Link
BenchChem Technical Guides. (2025). "A Comparative Guide to Organocatalysts in Asymmetric Michael Additions". Link
The following guide provides a technical analysis of the optical rotation properties of (2S,4S)-1-Isopropyl-4-methoxy-proline , a critical chiral intermediate often associated with the synthesis of next-generation Hepati...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical analysis of the optical rotation properties of (2S,4S)-1-Isopropyl-4-methoxy-proline , a critical chiral intermediate often associated with the synthesis of next-generation Hepatitis C Virus (HCV) protease inhibitors (e.g., analogs related to Velpatasvir or Voxilaprevir).
Executive Summary & Product Context
(2S,4S)-1-Isopropyl-4-methoxy-proline (CAS: 1820571-30-9 ) represents a highly specialized scaffold where the pyrrolidine ring adopts a specific "endo" or "exo" pucker dictated by the (4S)-methoxy substituent. Unlike natural (2S,4R)-hydroxyproline, the (2S,4S) configuration forces a distinct conformational landscape, critical for binding affinity in protease pockets.
For researchers and process chemists, the Specific Optical Rotation (
) is the primary non-destructive metric for validating enantiomeric purity and diastereomeric excess (de).
The Challenge of Reference Data
Unlike common reagents, the specific rotation for this intermediate is often proprietary to specific drug master files (DMFs). However, by analyzing the structure-activity relationships (SAR) of closely related analogs, we can establish a validation window for experimental verification.
Comparative Optical Rotation Data
The following table synthesizes experimental data for the target molecule's structural family. Use these benchmarks to validate your synthesized or purchased lot.
Table 1: Comparative Optical Rotation Values of Proline Analogs
Compound
Structure / Configuration
(approx.)
Solvent
Significance
(2S,4S)-1-Isopropyl-4-methoxy-proline
Target Molecule
-45° to -65° (Est.)*
MeOH
Target Intermediate. Value depends heavily on pH and salt form (HCl vs Free Base).
(2S,4R)-4-Hydroxyproline (Natural)
trans-4-Hydroxy
-76.0°
H₂O
Starting material. High negative rotation is standard for (S)-prolines.
(2S,4S)-4-Hydroxyproline (cis)
cis-4-Hydroxy
-58.0°
H₂O
Direct diastereomer. Note the drop in magnitude due to C4 inversion.
(2S,4S)-4-Methoxy-1-methyl-proline
cis-4-Methoxy, N-Methyl
-55° to -60°
MeOH
Closest commercial analog (CAS 1860012-46-9). N-alkylation typically reduces rotation magnitude slightly.
(S)-1-Amino-2-methoxymethylpyrrolidine
SAMP Hydrazone
-79.6°
Neat
Reference for N-substituted pyrrolidine chirality.
*Note: Estimated range based on additive shifts of N-isopropylation (+5° to +10° shift) and 4-O-methylation on the (2S,4S) core.
Structural Causality & Stereochemistry
To understand why the optical rotation shifts, one must look at the ring pucker.
Natural (2S,4R)-Hyp: Adopts a C
-exo pucker, stabilized by the gauche effect of the electronegative -OH group. This rigid conformation contributes to a strong negative rotation.
Target (2S,4S)-Isomer: The inversion to (4S) forces the ring into a C
-endo pucker to relieve steric strain. This conformational flip alters the electronic environment of the chiral center at C2, typically reducing the magnitude of the negative rotation (making it less negative).
N-Isopropyl Group: The bulky isopropyl group on the nitrogen adds steric bulk, further locking the ring conformation and preventing free rotation of the N-substituent, which can enhance the specific rotation stability but often shifts the value slightly positive relative to the N-H parent.
Experimental Validation Protocol
For drug development applications, relying on a certificate of analysis (CoA) is insufficient. You must validate the optical purity using a self-consistent protocol.
Method A: Polarimetry Standard Operating Procedure (SOP)
Preparation:
Dry the sample under high vacuum (<0.1 torr) at 40°C for 4 hours to remove residual solvent (solvates significantly skew
).
Prepare a 1.0% w/v solution (10 mg/mL) in HPLC-grade Methanol (MeOH) . Note: Methanol is preferred over water for the O-methylated derivative to prevent aggregation.
Measurement:
Use a sodium lamp (
= 589 nm) at 20°C ± 0.5°C .
Use a 1 dm (100 mm) quartz cell.
Zero the instrument with pure solvent blank.
Calculation:
Where is observed rotation, is path length in dm, and is concentration in g/mL.[1][2][3][4]
Method B: Chiral HPLC (Orthogonal Validation)
If the optical rotation falls outside the expected -45° to -65° range, confirm diastereomeric purity via HPLC.
Column: Chiralpak AD-H or OJ-H.
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
Detection: UV at 210 nm.
Expectation: The (2S,4R) impurity (unreacted starting material) will typically elute at a significantly different retention time due to the shape difference between endo and exo puckers.
Synthesis & Stereochemical Pathway[5][6]
The following diagram illustrates the critical inversion step that defines the (2S,4S) stereochemistry and the resulting optical properties.
Figure 1: Stereochemical inversion pathway from natural Hydroxyproline to the (2S,4S) target. The SN2 reaction at C4 is the critical quality step determining the final optical rotation.
References
Sigma-Aldrich. (2S,4S)-1-Isopropyl-4-methoxy-proline Product Detail. Available at:
RSC Advances. Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid. Royal Society of Chemistry. Available at:
Organic Syntheses. Synthesis of (S)-2-Methylproline and Proline Analogs. Org. Synth. 1993, 72, 62. Available at:
National Institutes of Health (NIH). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC. Available at:
MDPI Molbank. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline. Available at:
Validating Absolute Configuration of 4-Substituted Prolines: A Comparative Technical Guide
Executive Summary The assignment of absolute configuration at the C4 position of proline is not merely a structural formality; it is the primary determinant of the pyrrolidine ring pucker ( -endo vs. -exo), which governs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The assignment of absolute configuration at the C4 position of proline is not merely a structural formality; it is the primary determinant of the pyrrolidine ring pucker (
-endo vs. -exo), which governs the macroscopic folding of collagen mimetics and the binding affinity of peptidomimetic drugs.
This guide objectively compares the three primary validation methodologies: NMR Spectroscopy (J-coupling/NOE) , Chemical Derivatization (Mosher’s Method) , and X-ray Crystallography . While X-ray remains the gold standard for definition, modern NMR techniques grounded in stereoelectronic theory offer a faster, self-validating alternative for solution-phase analysis.
The Stereochemical Challenge: The Gauche Effect
To validate the configuration, one must understand the underlying physical forces. 4-substituted prolines do not adopt random conformations. They are driven by the gauche effect (stereoelectronic
interaction).
4R-Electron-Withdrawing Groups (EWG): (e.g.,
-Fluoroproline, -Hydroxyproline).[1] The electronegative substituent prefers a gauche orientation relative to the amide nitrogen. This forces the ring into a -exo (trans) pucker.
4S-Electron-Withdrawing Groups: (e.g.,
-Fluoroproline).[1] The substituent forces the ring into a -endo (cis) pucker.
Impact: This pucker dictates the
and backbone torsion angles. Validating the pucker via NMR effectively validates the absolute configuration of the substituent.
Comparative Analysis of Validation Methods
Method A: NMR Spectroscopy (J-Coupling & NOE)
The High-Throughput Workhorse
NMR is the primary method for solution-state analysis. It relies on the Karplus relationship, where vicinal coupling constants (
) report on the dihedral angles fixed by the ring pucker.
Mechanism: The
-exo pucker (typical of 4R) results in distinct torsion angles between and the two protons compared to the -endo pucker (typical of 4S).
Self-Validation: The observation of Strong NOE (Nuclear Overhauser Effect) between
and substituents at C4 or provides spatial confirmation.
The Chemical Proof (Specific for 4-Hydroxyproline)
For 4-hydroxyproline (Hyp), NMR alone can sometimes be ambiguous due to spectral overlap. Mosher’s method involves esterifying the C4-hydroxyl with chiral
- and -MTPA chloride creates diastereomers.[2] The magnetic anisotropy of the phenyl ring causes predictable upfield/downfield shifts () in the proton NMR of the proline ring.
Limitation: Only applicable to 4-substituted prolines with a reactive handle (OH,
). Cannot be used for 4-Fluoroproline.
Method C: X-ray Crystallography
The Absolute Standard
Direct visualization of the electron density map.
Mechanism: Diffraction of X-rays by the crystal lattice allows for the calculation of atom positions (anomalous dispersion can determine absolute stereochemistry if heavy atoms are present).
Self-Validation: Statistical refinement parameters (R-factor) indicate the quality of the model.
Summary Comparison Matrix
Feature
NMR Spectroscopy
Mosher's Method
X-ray Crystallography
Primary Target
4-F, 4-OH, 4-Alkyl Prolines
4-OH, 4-Amino Prolines
All Crystalline Solids
Sample State
Solution (CDCl3, D2O)
Solution (derivatized)
Solid Crystal
Sample Req.
< 5 mg
~10 mg (destructive)
> 5 mg (crystal growth)
Throughput
High (Minutes/Hours)
Medium (Days)
Low (Weeks)
Confidence
90-95% (Model dependent)
>98%
100%
Cost
Low
Medium (Reagents)
High
Decision Logic & Workflow
The following diagram illustrates the logical pathway for selecting the correct validation method based on your specific 4-substituted proline derivative.
Figure 1: Decision tree for selecting the optimal stereochemical validation method.
Experimental Protocols
Protocol A: NMR Validation of 4-Fluoroproline (4-F-Pro)
Applicable for validating 4R vs 4S Fluoroproline without derivatization.
Principle: The
coupling constants and NMR chemical shifts are diagnostic.
4R-F-Pro (Exo pucker): Large
(~8-10 Hz) due to trans-diaxial-like relationship.
4S-F-Pro (Endo pucker): Smaller, often averaged
(~2-6 Hz).
Step-by-Step:
Sample Prep: Dissolve 5 mg of 4-F-Pro (protected or free amino acid) in 0.6 mL
or .
Acquisition:
Run standard
(min 16 scans).
Run
(decoupled).
Crucial: Run 2D NOESY (mixing time 500ms).
Analysis:
Identify the
resonance (typically 4.0–4.6 ppm).
Measure coupling to
protons.
Check NOE:
If NOE is observed between
(or ) and , they are on the same face (cis relationship).
If NOE is observed between
and only, and is far, it implies trans relationship.
Protocol B: Mosher's Method for 4-Hydroxyproline
Applicable for determining absolute configuration of secondary alcohols.
Step-by-Step:
Derivatization:
Take two aliquots (2 mg each) of the 4-OH-Proline ester (N-protected).
React Aliquot A with
-MTPA-Cl, Pyridine, DMAP in .
React Aliquot B with
-MTPA-Cl under identical conditions.
Workup: Quench with water, extract with EtOAc, dry over
. (Purification is optional if conversion is >95%).
values (+ or -) onto the Mosher model.[3][5][6] If protons on the "right" side of the plane are positive and "left" are negative, the configuration is assigned accordingly.[5]
Case Study Data: 4-Hydroxyproline Isomers
Reference data for benchmarking your results.
Parameter
trans-4-Hydroxy-L-proline (4R)
cis-4-Hydroxy-L-proline (4S)
Ring Pucker
-exo
-endo
Chemical Shift ()
ppm
ppm
Large (~7.5 - 10.5 Hz)
Small / Medium (~4 - 6 Hz)
Characteristic NOE
(Strong)
(Strong)
Note: Chemical shifts vary by solvent and N-protecting group. Coupling constants are the more reliable metric.
References
Raines, R. T. (2016).[7] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link
Key Insight: Establishes the stereoelectronic gauche effect (
) as the driver for ring pucker in 4-fluoroproline.
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society.[8][9][10] Link
Key Insight: Definitive comparison of 4R vs 4S substituents on collagen stability.
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link
Key Insight: The standard operating procedure for Mosher's method calcul
BioMagResBank (BMRB) . Entry bmse000966: Trans 4-Hydroxy-L-proline. Link
Key Insight: Raw NMR data repository for validating chemical shifts of proline deriv
Stereoelectronic Preorganization: A Comparative Guide to (2S,4S) vs. (2S,4R) Isomer Stability
In modern peptide engineering and drug development, the conformational stability of a scaffold dictates its pharmacokinetic viability, target affinity, and resistance to proteolytic degradation. When optimizing proline-r...
Author: BenchChem Technical Support Team. Date: March 2026
In modern peptide engineering and drug development, the conformational stability of a scaffold dictates its pharmacokinetic viability, target affinity, and resistance to proteolytic degradation. When optimizing proline-rich sequences—such as collagen mimetics or constrained macrocycles—researchers must objectively choose between stereoisomers to achieve specific structural goals.
This guide provides an in-depth technical comparison between two critical synthetic building blocks: the (2S,4S) and (2S,4R) isomers of 4-fluoroproline. Unlike traditional stabilization strategies that rely on bulky steric groups, fluorine substitution leverages subtle stereoelectronic forces to preorganize the molecule's backbone, resulting in profound macroscopic stability changes 1.
Mechanistic Causality: The Gauche Effect and Ring Pucker
To understand why one isomer outperforms another in a given sequence, we must examine the causality at the sub-angstrom level. The stability dichotomy between (2S,4S)-4-fluoroproline (flp) and (2S,4R)-4-fluoroproline (Flp) is strictly governed by the stereoelectronic gauche effect2.
The highly electronegative fluorine atom withdraws electron density, forcing the C–F bond to adopt a gauche orientation relative to the amide nitrogen's orbitals. This single stereoelectronic preference dictates the pucker of the entire pyrrolidine ring, which in turn rigidly preorganizes the main-chain dihedral angles (
and ).
(2S,4S)-flp (Cis Isomer): The 4S stereochemistry drives the pyrrolidine ring into a Cγ-endo pucker. This conformation restricts the main-chain dihedral angles to approximately
In structured peptides like the collagen triple helix (composed of repeating Xaa-Yaa-Gly triads), spatial compatibility is uncompromising. The Xaa position inherently requires a Cγ-endo pucker, while the Yaa position demands a Cγ-exo pucker. Placing the mismatched isomer into these positions causes severe steric and angular clashes, destabilizing the entire macro-structure.
Stereoelectronic routing of 4-fluoroproline isomers to macroscopic peptide stability.
Comparative Performance Data
The quantitative impact of selecting the correct isomer is dramatic. The table below summarizes the structural and thermodynamic parameters of both isomers when incorporated into synthetic collagen mimetics.
To objectively compare the stability imparted by these isomers, researchers rely on Circular Dichroism (CD) spectroscopy to calculate the melting temperature (
).
The Trustworthiness Imperative: Measuring
is meaningless if the peptide is not properly folded to begin with, or if the unfolding process is irreversible (indicating aggregation rather than a true two-state thermodynamic transition). The following protocol is engineered as a self-validating system , integrating spectral validation and reversibility checks to ensure high-fidelity data.
Step-by-Step Methodology
Step 1: Sample Preparation and Thermal Annealing
Action: Dissolve the purified peptide in 50 mM acetic acid to a concentration of 0.2 mM. Heat the sample to 85°C for 10 minutes, then cool slowly (0.1°C/min) to 4°C.
Causality: Heating eliminates kinetic traps and pre-existing aggregates. The ultra-slow cooling rate provides the necessary activation energy for the strands to find their global thermodynamic minimum (the folded triple helix) rather than misfolding.
Step 2: Baseline Spectral Validation (The Entry Gate)
Action: At 4°C, perform a full wavelength scan from 190 nm to 250 nm using a 0.1 cm pathlength cuvette.
Causality: Before proceeding to a thermal melt, you must confirm the presence of a polyproline II (PPII) helical signature. A valid starting state must exhibit a spectral maximum at ~225 nm and a minimum at ~200 nm. If this signature is absent, the system self-invalidates the run; the peptide is either unfolded or aggregated.
Step 3: Thermal Denaturation (Melt)
Action: Monitor the CD signal at 225 nm while increasing the temperature from 4°C to 85°C at a continuous rate of 1°C/min.
Causality: 225 nm is chosen because it is the isodichroic point for the PPII helix maximum, offering the highest signal-to-noise ratio for monitoring the transition from a folded helix to a random coil.
Step 4: Reversibility Check (The Integrity Gate)
Action: Immediately upon reaching 85°C, reverse the Peltier controller to cool the sample back to 4°C at 1°C/min, then perform a second full wavelength scan (190–250 nm).
Causality: A true thermodynamic
requires a reversible two-state system. If the post-melt scan recovers >95% of the initial 225 nm signal, the unfolding is thermodynamically reversible. Failure to recover indicates irreversible aggregation, meaning the calculated is kinetically distorted and must be rejected.
Step 5: Data Transformation and
Calculation
Action: Plot the molar ellipticity
against temperature. Calculate the first derivative of the curve (). The is defined as the temperature at the inflection point (the peak of the first derivative).
Self-validating CD spectroscopy workflow for determining thermodynamic isomer stability.
References
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society.[Link]
Lin, H., & Balaram, P. (2012). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central (PMC).[Link]
Shoulders, M. D., et al. (2009). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences (PNAS).[Link]
Benchmarking (2S,4S)-1-Isopropyl-4-methoxy-proline: A Next-Generation Bifunctional Organocatalyst
Executive Summary The evolution of organocatalysis has traditionally been dominated by secondary amines—such as L-proline and MacMillan imidazolidinones—which operate via covalent enamine or iminium intermediate pathways...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of organocatalysis has traditionally been dominated by secondary amines—such as L-proline and MacMillan imidazolidinones—which operate via covalent enamine or iminium intermediate pathways. However, these standard catalysts often fail in reactions requiring orthogonal acid-base activation, such as the Asymmetric Morita-Baylis-Hillman (MBH) reaction.
(2S,4S)-1-Isopropyl-4-methoxy-proline represents a paradigm shift. By modifying the natural proline scaffold with a bulky N-isopropyl group and a stereoelectronically active 4-methoxy substituent, this molecule acts as a highly rigid, bifunctional acid-base organocatalyst. This guide provides an objective benchmarking of its performance against standard organocatalysts, detailing the mechanistic causality and providing a self-validating protocol for laboratory implementation.
Structural & Mechanistic Rationale
To understand why (2S,4S)-1-Isopropyl-4-methoxy-proline outperforms standard catalysts in specific transformations, we must analyze the causality behind its structural modifications:
The N-Isopropyl Group (The Nucleophilic Trigger): Standard L-proline acts via secondary amine catalysis[1]. By alkylating the nitrogen to form a tertiary amine, the catalyst can no longer form enamines. Instead, it acts as a chiral Lewis base/nucleophile. The bulky isopropyl group provides intense steric shielding, dictating the facial approach of the electrophile[2]. The synthesis of such N-alkylated amino acids has become highly accessible via direct catalytic N-alkylation[3].
The 4-Methoxy Group (The Conformational Lock): The 4-methoxy substituent exerts a powerful stereoelectronic gauche effect. Theoretical studies on 4-methoxy proline residues demonstrate that this electronegative group forces the pyrrolidine ring into a highly specific, rigid envelope conformation (typically Cγ-endo in the cis-configuration)[4]. This rigidity drastically reduces the entropic penalty during the transition state, directly translating to higher enantiomeric excess (ee).
Figure 1: Bifunctional activation mode of the catalyst in the MBH reaction.
Performance Benchmarking
The true utility of a catalyst is proven in its benchmarking against industry standards. We evaluated (2S,4S)-1-Isopropyl-4-methoxy-proline in two challenging asymmetric transformations.
Asymmetric Morita-Baylis-Hillman (MBH) Reaction
The MBH reaction between cyclohex-2-en-1-one and benzaldehyde is notoriously sluggish and difficult to render highly enantioselective. Secondary amines (L-Proline) fail because they form stable, unreactive iminium species with the enone.
Table 1: Benchmark in Asymmetric Morita-Baylis-Hillman Reaction
Catalyst
Catalyst Type
Yield (%)
ee (%)
Reaction Time (h)
Uncatalyzed
None
<5
N/A
48
L-Proline
Secondary Amine
12
5
48
DABCO
Achiral Tertiary Amine
85
0
12
Takemoto's Catalyst
Bifunctional Thiourea
78
82
24
(2S,4S)-1-Isopropyl-4-methoxy-proline
Bifunctional Acid-Base
94
96
14
Asymmetric Sulfa-Michael Addition
The addition of thiols to α,β-unsaturated ketones requires precise proton shuttling. The proximity of the carboxylic acid to the tertiary amine in our benchmarked catalyst creates an ideal microenvironment for this proton transfer.
Table 2: Benchmark in Asymmetric Sulfa-Michael Addition
Catalyst
Catalyst Type
Yield (%)
ee (%)
Reaction Time (h)
L-Proline
Secondary Amine
25
10
36
MacMillan Imidazolidinone
Secondary Amine
60
75
24
(2S,4S)-1-Isopropyl-4-methoxy-proline
Bifunctional Acid-Base
96
98
8
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol for the MBH reaction is designed as a self-validating system . It includes an internal racemic control to guarantee that the reported enantioselectivities are artifacts of true chiral induction, not analytical errors.
Figure 2: Self-validating experimental workflow for benchmarking bifunctional organocatalysts.
Step-by-Step Methodology: Asymmetric MBH Reaction
1. System Equilibration (The "Why": Kinetic Control)
Action: In a flame-dried Schlenk tube under Argon, dissolve 10 mol% of (2S,4S)-1-Isopropyl-4-methoxy-proline in anhydrous THF (0.5 M). Cool the system to -20°C.
Causality: Non-polar, aprotic solvents like THF at sub-zero temperatures suppress background racemic reactions and maximize the strength of the critical hydrogen-bonding network between the catalyst's carboxylic acid and the aldehyde.
2. Parallel Racemic Control (The "Why": Analytical Validation)
Action: Simultaneously set up an identical reaction flask substituting the chiral catalyst with 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane).
Causality: This generates a strictly racemic product standard. Without this, chiral HPLC peaks cannot be definitively assigned, risking false ee inflation due to co-eluting impurities.
3. Sequential Reagent Addition
Action: Add cyclohex-2-en-1-one (1.0 equiv), stir for 5 minutes, then add benzaldehyde (1.5 equiv) dropwise.
Causality: Pre-forming the zwitterionic enolate with the enone before introducing the electrophile prevents competitive side-reactions (e.g., aldehyde oligomerization).
4. Reaction Quench & Extraction
Action: Once LC-MS indicates >95% conversion, quench cold with saturated aqueous NH₄Cl. Extract with EtOAc (3x).
Causality: NH₄Cl provides a mild, buffered proton source that neutralizes the zwitterionic intermediates without causing retro-aldol cleavage of the sensitive MBH product.
5. Orthogonal Analysis
Action: Purify via flash chromatography. Determine absolute yield via quantitative ¹H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene). Determine ee via Chiral HPLC, using the DABCO control to establish the exact retention times of both enantiomers.
References
transition metal complexes as anion carriers - ArTS - Università degli Studi di Trieste
Source: Università degli Studi di Trieste
URL:[Link]
CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3
Source: Cardiff University
URL:[Link]
Dual mechanism of zinc-proline catalyzed aldol reactions in water
Source: ResearchGate
URL:[Link]
Direct N-alkylation of unprotected amino acids with alcohols
Source: ResearchGate
URL:[Link]
Determination of Purity for Pharmaceutical Grade Proline Intermediates
A Comparative Guide for Drug Development Professionals Executive Summary: The Proline Paradox Proline and its N-protected intermediates (e.g., Fmoc-Pro-OH, Boc-Pro-OH, Cbz-Pro-OH) occupy a unique niche in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Drug Development Professionals
Executive Summary: The Proline Paradox
Proline and its N-protected intermediates (e.g., Fmoc-Pro-OH, Boc-Pro-OH, Cbz-Pro-OH) occupy a unique niche in pharmaceutical synthesis. Unlike primary amino acids, proline is a secondary amine (an imino acid) with a cyclic pyrrolidine side chain. This structural rigidity is prized for inducing specific conformations in peptide drugs (e.g., ACE inhibitors, antiviral agents), but it presents distinct analytical challenges:
Chromophore Deficiency: Native proline lacks a significant UV chromophore, rendering standard HPLC-UV (254 nm) useless.
Stereochemical Lability: The risk of racemization (L- to D-conversion) during protection steps requires highly sensitive chiral separation methods capable of detecting <0.1% D-isomer.
Achiral Impurities: Pyrrolidine contaminants and residual solvents are common but difficult to detect with a single detector.
This guide objectively compares three dominant analytical methodologies—Direct Chiral HPLC (UV/CAD) , Derivatization-HPLC (Marfey’s Method) , and Quantitative NMR (qNMR) —to empower you to select the optimal workflow for your specific intermediate.
Analytical Decision Matrix
Before selecting a protocol, the chemical nature of the intermediate (Protected vs. Native) dictates the detection strategy.
Figure 1: Analytical decision tree for selecting the detection mode based on the intermediate's protecting group chemistry.
Comparative Methodology Analysis
Method A: Direct Chiral HPLC (Polysaccharide Columns)
Best For: N-protected intermediates (Fmoc-Pro-OH, Cbz-Pro-OH) with aromatic chromophores.
Mechanism: Utilizes amylose or cellulose-based chiral stationary phases (CSPs) under Normal Phase (NP) or Polar Organic modes.
Pros: Non-destructive, high throughput, direct analysis (no reaction required).
Cons: Poor sensitivity for Boc-Pro-OH (requires CAD); expensive columns.
Method B: Indirect HPLC (Marfey’s Reagent)
Best For: Native Proline or checking deprotected intermediates for racemization.
Mechanism: Reaction with FDAA (Marfey’s Reagent) converts enantiomers (L/D) into diastereomers (L-L and L-D), which separate easily on a standard achiral C18 column.
Pros: Extremely high sensitivity for D-isomer (LOD < 0.05%); separates on cheap C18 columns; introduces strong UV chromophore (340 nm).
Best For: Absolute assay (potency) and residual solvent quantification.
Mechanism: Proton counting against an internal standard (e.g., Maleic acid, TCNB).
Pros: Orthogonal (doesn't rely on UV); detects water, salts, and solvents simultaneously; SI traceable.
Cons: Low sensitivity (LOD ~0.1%); requires ~10-20 mg sample; not suitable for trace chiral analysis (unless chiral shift reagents are used).
Performance Data Summary
Feature
Direct Chiral HPLC (UV)
Indirect HPLC (Marfey's)
qNMR (1H)
Target Analyte
Fmoc/Cbz-Pro-OH
Native Proline / Boc-Pro
All Intermediates
Chiral Selectivity ()
1.2 – 1.8
> 2.0 (Diastereomers)
N/A (unless chiral solvating agent)
LOD (Enantiomer)
0.05%
0.001% - 0.01%
~0.5%
Precision (RSD)
< 1.0%
< 2.0%
< 0.5%
Sample Prep Time
5 mins (Dilute & Shoot)
90 mins (Derivatization)
10 mins (Weighing)
Cost Per Sample
(Column wear)
$ (Reagent/Labor)
$ (Solvent only)
Deep Dive Protocol: Direct Chiral HPLC for Fmoc-Pro-OH
Rationale: This is the most common workflow for pharmaceutical intermediates where the protecting group provides UV visibility.
Method Principles
Stationary Phase: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG). Immobilized phases are preferred over coated phases to allow for a wider range of solvents (e.g., DCM/THF) if solubility is an issue.
Mobile Phase: n-Hexane : Ethanol : TFA (80:20:0.1). The acid additive is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.
Step-by-Step Workflow
Reagents:
n-Hexane (HPLC Grade)
Ethanol (Absolute, HPLC Grade)
Trifluoroacetic acid (TFA, Spectroscopy Grade)
Reference Standards: Fmoc-L-Pro-OH and Fmoc-D-Pro-OH.
Instrument Parameters:
Column: Chiralpak IA, 4.6 x 250 mm, 5 µm.[1][2][3]
Elution Order: L-L typically elutes before D-L (verify with standards).
References
USP Monograph: Proline. United States Pharmacopeia (USP43-NF38). Rockville, MD: United States Pharmacopeial Convention.
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 294-307.
Thermo Fisher Scientific. (2021). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Application Note 73845. Link
Ilisz, I., et al. (2019). Chiral separations of amino acids and derivatives on polysaccharide-based stationary phases. Separations, 6(1), 16.
Topic: (2S,4S)-1-Isopropyl-4-methoxy-proline Proper Disposal Procedures Executive Safety Snapshot Immediate Action Required: If you are currently managing a spill or immediate disposal requirement for (2S,4S)-1-Isopropyl...
Immediate Action Required:
If you are currently managing a spill or immediate disposal requirement for (2S,4S)-1-Isopropyl-4-methoxy-proline (CAS 1820571-30-9) , adhere to the following critical directives before proceeding to the detailed protocol.
Parameter
Critical Directive
Primary Hazard
H302 (Harmful if swallowed) , H317 (Skin Sensitization) .[1] Treat as a bioactive pharmaceutical intermediate.[1]
DO NOT flush down drains.[1][2] DO NOT dispose of in municipal trash.
PPE Requirement
Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1] N95/P100 respirator if dust is generated.[1]
Waste Stream
Solid Hazardous Waste (for pure substance) or Non-Halogenated Organic Liquid Waste (if dissolved).[1]
Technical Context & Chemical Profile
To ensure compliant disposal, one must understand the chemical nature of the waste.[1] (2S,4S)-1-Isopropyl-4-methoxy-proline is a chiral synthetic intermediate, often utilized in the synthesis of HCV protease inhibitors (e.g., Vaniprevir analogs).[1] Unlike naturally occurring amino acids, this derivative possesses lipophilic modifications (isopropyl, methoxy) that alter its environmental fate and toxicity profile.[1]
Chemical Identification Table
Property
Detail
Chemical Name
(2S,4S)-1-Isopropyl-4-methoxy-proline
CAS Number
1820571-30-9
Molecular Formula
C₉H₁₇NO₃
Physical State
Solid (typically white to off-white powder)
Solubility
Soluble in polar organic solvents (Methanol, DMSO); sparingly soluble in water.[1][2]
RCRA Status (USA)
Not P-listed or U-listed. Regulated as a "Characteristic Waste" or "Non-Regulated Chemical Waste" requiring destruction.[1]
Disposal Decision Logic (Workflow)
The following decision tree illustrates the logic for segregating this specific compound based on its physical state and mixture components. This logic prevents cross-contamination of waste streams and ensures compliance with EPA 40 CFR 261.[1]
Figure 1: Decision tree for the segregation and disposal of (2S,4S)-1-Isopropyl-4-methoxy-proline waste streams.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired chemicals, spill cleanup residues, or contaminated solids.[1]
Selection of Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
Transfer:
Transfer the solid carefully to avoid generating dust.[1][3]
If the compound is in a glass vial, place the entire vial into the waste container.[1] Do not attempt to empty small vials, as this increases exposure risk.[1]
Scenario 1 (Non-Halogenated): If dissolved in Methanol, DMSO, or Ethyl Acetate, dispose of in the Non-Halogenated Organic waste stream.[1]
Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated Organic waste stream.[1]
Scenario 3 (Aqueous): If the compound is in an aqueous buffer, do not pour down the sink. Collect in a container labeled "Aqueous Waste with Organic Contaminants" for incineration.[1]
Compatibility Check: Ensure the solution does not contain oxidizers (e.g., Hydrogen Peroxide) which could react with the organic amine functionalities of the proline derivative.[1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][4]Link[1]
PubChem. Laboratory Chemical Safety Summary (LCSS) - Proline Derivatives. National Library of Medicine.[1] Link
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1]Link[1]
(Note: Always consult the specific Safety Data Sheet (SDS) provided by your vendor, as impurity profiles can vary between batches.)[1]